cefsulodin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLKGLMBLAAGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cefsulodin on Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefsulodin, a third-generation cephalosporin, exhibits a narrow but potent spectrum of activity, most notably against the opportunistic pathogen Pseudomonas aeruginosa. This guide delineates the core mechanism of action of this compound, focusing on its molecular interactions with P. aeruginosa, the resultant cellular consequences, and the mechanisms by which resistance can emerge. This compound's primary mode of action is the inhibition of peptidoglycan synthesis through the covalent binding to essential Penicillin-Binding Proteins (PBPs), with a particularly high affinity for PBP3. This targeted disruption of cell wall integrity leads to filamentation and eventual lysis of the bacterial cell. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved, serving as a critical resource for researchers in antimicrobial drug development.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound against Pseudomonas aeruginosa is primarily achieved by disrupting the final stages of peptidoglycan biosynthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.
Molecular Target: Penicillin-Binding Proteins (PBPs)
This compound exerts its effect by targeting and acylating the active site of high molecular weight PBPs. These enzymes are crucial for the transpeptidation reactions that cross-link the peptide side chains of the peptidoglycan strands, thereby providing the cell wall with its characteristic strength and rigidity.
-
Primary Target: PBP3 The principal target of this compound in P. aeruginosa is PBP3, encoded by the ftsI gene.[1][2] PBP3 is an essential enzyme involved in cell division, specifically in the formation of the septum.[1] Inhibition of PBP3 by this compound prevents the completion of cell division, leading to the characteristic morphological change of cell filamentation, followed by lysis.[1] Overexpression of PBP3 in P. aeruginosa has been shown to increase resistance to this compound, further confirming it as a key target.[1][3]
-
Secondary Targets: PBP1a and PBP1b While PBP3 is the primary target, this compound also demonstrates affinity for PBP1a and PBP1b.[4] These PBPs are bifunctional enzymes with both transpeptidase and transglycosylase activity, involved in the elongation of the peptidoglycan cell wall. Inhibition of these PBPs contributes to the overall disruption of cell wall synthesis and the bactericidal effect of the drug.
Outer Membrane Permeation
A key feature of this compound's efficacy against P. aeruginosa is its ability to penetrate the bacterium's relatively impermeable outer membrane.[5] This allows the drug to reach its periplasmic PBP targets in sufficient concentrations to be effective.
Stability to β-Lactamases
This compound is relatively stable to hydrolysis by many of the chromosomally encoded β-lactamases produced by P. aeruginosa.[5] However, it can be hydrolyzed by certain plasmid-mediated β-lactamases, which can be a mechanism of resistance.[5]
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound against P. aeruginosa. It is important to note that specific binding affinities (IC50 or Ki values) of this compound to individual P. aeruginosa PBPs are not widely reported in the literature, with most studies referring to "high affinity" in qualitative terms.[5][6]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa
| Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Susceptible Isolates | 0.5 - 8.0 | 2.0 - 4.0 | 8.0 | [5][7] |
| This compound-Resistant Mutant | 12.5 | N/A | N/A | [1][2] |
| Wild-Type (PAO4089) | 0.78 | N/A | N/A | [1][2] |
Table 2: Impact of PBP3 Overexpression on this compound MIC
| Strain | Fold Increase in this compound MIC | Reference(s) |
| P. aeruginosa PAO4089 overexpressing PBP3 | 4-fold | [3] |
Cellular and Physiological Consequences of this compound Action
The inhibition of PBPs by this compound triggers a cascade of downstream events, ultimately leading to cell death.
Morphological Changes
The primary morphological consequence of PBP3 inhibition is the formation of long, filamentous cells due to the failure of cell division.[1] This is a direct result of the inability to form a proper septum.
Induction of Stress Responses
The disruption of cell wall integrity by this compound induces significant cellular stress, activating at least two major response pathways in P. aeruginosa.
-
The SOS Response: Inhibition of PBP3 by β-lactams like ceftazidime (which has a similar mechanism to this compound) has been shown to induce the SOS response, a global response to DNA damage. This can lead to an increase in mutation rates, potentially contributing to the development of antibiotic resistance.
-
Cell Wall Stress Response: The damage to the peptidoglycan layer activates the cell wall stress response, which is primarily mediated by the extracytoplasmic function (ECF) sigma factor AlgU (also known as σ22). AlgU is normally sequestered by the anti-sigma factor MucA. Cell wall stress is thought to lead to the proteolytic degradation of MucA, releasing AlgU to activate the transcription of genes involved in maintaining cell envelope integrity.
Mechanisms of Resistance
Resistance to this compound in P. aeruginosa can arise through several mechanisms:
-
Alteration of PBP3: The most significant mechanism of resistance is the modification of PBP3, which reduces the binding affinity of this compound.[1][2] Spontaneous mutations in the pbpB gene can lead to a significant increase in the MIC of this compound.[1][2]
-
β-Lactamase Production: While this compound is resistant to many chromosomal β-lactamases, it can be hydrolyzed by certain plasmid-mediated extended-spectrum β-lactamases (ESBLs).[5]
-
Efflux Pumps: Although not the primary mechanism of resistance to this compound, multidrug efflux pumps can contribute to reduced susceptibility by actively transporting the antibiotic out of the periplasmic space.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).
- Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Microtiter Plates:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
- Include a growth control well containing 50 µL of CAMHB without antibiotic and a sterility control well with uninoculated CAMHB.
3. Inoculum Preparation:
- From an overnight culture of P. aeruginosa on a non-selective agar plate, select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this adjusted suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
4. Inoculation and Incubation:
- Add 50 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control), resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is determined by the presence of turbidity or a pellet at the bottom of the well.
Penicillin-Binding Protein (PBP) Competition Assay
This protocol provides a general framework for assessing the affinity of this compound for P. aeruginosa PBPs.
1. Preparation of P. aeruginosa Membranes:
- Grow P. aeruginosa to mid-logarithmic phase in a suitable broth medium.
- Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
- Resuspend the cells in the same buffer and lyse them by sonication or French press.
- Remove unbroken cells and debris by low-speed centrifugation.
- Isolate the membrane fraction by ultracentrifugation of the supernatant.
- Wash the membrane pellet and resuspend it in a suitable buffer.
2. Competition Binding Reaction:
- In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared P. aeruginosa membranes with increasing concentrations of unlabeled this compound for a defined period (e.g., 10 minutes at 30°C).
- Include a control tube with no unlabeled this compound.
3. Labeling with a Fluorescent or Radioactive Penicillin Analog:
- Add a fixed, non-saturating concentration of a labeled penicillin analog (e.g., Bocillin FL or ³H-penicillin G) to each tube.
- Incubate for a further defined period (e.g., 15 minutes at 30°C) to allow the labeled penicillin to bind to the available PBPs.
4. Termination of the Reaction and SDS-PAGE:
- Stop the reaction by adding a sample buffer containing SDS and β-mercaptoethanol and heating the samples.
- Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
5. Visualization and Analysis:
- Visualize the labeled PBPs using a suitable method (e.g., fluorescence scanner for Bocillin FL or autoradiography for a radiolabeled probe).
- The intensity of the labeled PBP bands will decrease with increasing concentrations of unlabeled this compound.
- Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the binding of the labeled penicillin (IC50). This value is inversely proportional to the binding affinity of this compound for the specific PBP.
Visualizations
This compound Mechanism of Action Workflow
Caption: this compound's mechanism of action on P. aeruginosa.
Downstream Signaling of PBP3 Inhibition
Caption: Downstream signaling pathways activated by this compound.
Experimental Workflow for PBP Competition Assay
Caption: Workflow for PBP competition assay.
References
- 1. Resistance of Pseudomonas aeruginosa to this compound: modification of penicillin-binding protein 3 and mapping of its chromosomal gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility to beta-lactam antibiotics of Pseudomonas aeruginosa overproducing penicillin-binding protein 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Activity of this compound and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Cefsulodin: A Technical Guide to its Chemical Structure, Properties, and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefsulodin is a third-generation cephalosporin antibiotic with a notably narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic profile. Detailed experimental protocols for key analytical and microbiological assays are provided to support research and development activities.
Chemical Structure and Identification
This compound is a semi-synthetic cephalosporin characterized by a 7-aminocephalosporanic acid nucleus with a D-α-sulfophenylacetamido side chain at position 7 and a 4-carbamoylpyridinium group at position 3.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-(aminocarbonyl)-1-[((6R,7R)-2-carboxy-8-oxo-7-{[phenyl(sulfo)acetyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl]pyridinium[1] |
| CAS Number | 52152-93-9 (for sodium salt)[2][3][4] |
| Molecular Formula | C₂₂H₁₉N₄NaO₈S₂ (for sodium salt)[5] |
| Molecular Weight | 554.5 g/mol (for sodium salt)[4][5] |
Physicochemical Properties
This compound is typically supplied as a white to light yellow crystalline powder.[5][6] Its solubility and stability are critical parameters for its formulation and analytical characterization.
Table 2: Physicochemical Properties of this compound Sodium Salt
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 175°C | [5][6] |
| Solubility | Freely soluble in water and ethanol.[5] Soluble in PBS (pH 7.2) at approx. 10 mg/mL.[7] Soluble in DMSO at approx. 0.1 mg/mL.[7] | [5][7] |
| pH (in solution) | 3.3 - 4.8 | [6] |
| Optical Rotation | +16.5° to +20.0° | [6] |
| Stability | Optimal stability in the pH range of 3.2-5.7.[8] Stable in 5% dextrose and 0.9% sodium chloride for at least 60 days at -10°C, 17 days at 5°C, and about 1 day at 24°C.[8] | [8] |
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9] This process involves the targeted inactivation of penicillin-binding proteins (PBPs).
This compound specifically targets and binds to PBP-1a and PBP-1b in Pseudomonas aeruginosa.[10] These enzymes are crucial for the transpeptidation step in peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[5] By inhibiting these PBPs, this compound disrupts cell wall formation, leading to a compromised cell structure and ultimately, cell lysis.[5][10]
Antibacterial Spectrum and Activity
This compound has a narrow spectrum of activity, which is a distinguishing feature among cephalosporins. Its primary clinical utility is against Pseudomonas aeruginosa.[5][11] It exhibits limited activity against other Gram-negative bacteria and is not significantly active against Gram-positive and anaerobic bacteria.[5][11]
Table 3: In Vitro Activity of this compound (MIC₉₀)
| Organism | MIC₉₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | 3.1 | [7] |
| Staphylococcus aureus | 8 | [7] |
| Staphylococcus epidermidis | 8 | [7] |
| Streptococcus pneumoniae | 12 | [7] |
| Streptococcus pyogenes | 12 | [7] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various populations. It is administered parenterally and is primarily excreted through the urine.[11]
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Population | Reference |
| Plasma Half-life (t½) | ~1.6 hours | Healthy adults | [11] |
| 1.53 hours | Cystic fibrosis patients | [12] | |
| 6.37 - 10.12 hours | Patients with renal impairment | [13] | |
| Plasma Protein Binding | Up to 30% | - | [11] |
| Volume of Distribution (Vd) | 0.242 L/kg | Cystic fibrosis patients | [12] |
| Clearance | Prolonged in renal impairment | - | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound sodium salt
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (e.g., P. aeruginosa) standardized to 0.5 McFarland
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.
Stability-Indicating HPLC Method
This protocol provides a general framework for assessing the stability of this compound.
Objective: To quantify this compound and its degradation products in a sample over time under various stress conditions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reversed-phase analytical column
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer
-
This compound reference standard
-
Forced degradation samples (e.g., exposed to acid, base, heat, oxidation)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and ammonium acetate buffer.
-
Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dissolve the this compound sample (from stability study) in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Gradient elution with acetonitrile and buffer
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: Typically 20 µL
-
Detection: UV at a specified wavelength (e.g., 254 nm or 270 nm)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Compare the peak area of this compound in the sample chromatogram to that of the standard to quantify the remaining this compound. Analyze the appearance of new peaks, which indicate degradation products.
Pharmacokinetic Study Workflow
This outlines a typical workflow for a clinical pharmacokinetic study of an intravenously administered antibiotic like this compound.
Conclusion
This compound remains a significant antibiotic for its targeted activity against Pseudomonas aeruginosa. A thorough understanding of its chemical and physical properties, as well as its mechanism of action, is essential for its effective use in both clinical and research settings. The provided technical data and experimental protocols serve as a valuable resource for professionals in the field of drug development and infectious disease research.
References
- 1. Precise high-performance liquid chromatographic procedure for the determination of this compound, a new antipseudomonal cephalosporin antibiotic, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. scispace.com [scispace.com]
- 5. admescope.com [admescope.com]
- 6. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
The Aqueous Behavior of Cefsulodin: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of cefsulodin in aqueous solutions. This compound is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. A thorough understanding of its aqueous characteristics is crucial for its formulation, handling, and therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes degradation pathways to support research and development efforts.
Solubility of this compound
This compound, typically available as its sodium salt, exhibits good solubility in water. The solubility is influenced by the solvent, pH, and temperature.
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Temperature | Solubility (approx.) | Reference |
| Water | Room Temp. | 50 mg/mL | [1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~10 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~0.1 mg/mL | [2] |
| Ethanol | Not Specified | Soluble |
Experimental Protocol: Equilibrium Solubility Determination
A standard method for determining the equilibrium solubility of a compound in an aqueous medium, adapted from the Biopharmaceutics Classification System (BCS) guidelines, is as follows:
Stability of this compound in Aqueous Solutions
The stability of this compound is critically dependent on the pH, temperature, and composition of the aqueous solution. The primary degradation pathway for this compound, like other β-lactam antibiotics, involves the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity.
pH-Dependent Stability
This compound exhibits its greatest stability in the acidic pH range. The optimal pH for this compound stability has been reported to be between 3.2 and 5.7.
Temperature-Dependent Stability
As with most chemical reactions, the degradation of this compound accelerates at higher temperatures.
Degradation Kinetics
The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[3] The rate of degradation is influenced by specific acid-base catalysis and water-catalyzed hydrolysis. The apparent activation energies for the degradation of this compound have been determined at various pH values, indicating the temperature sensitivity of the degradation process.[3]
Table 2: Apparent Activation Energies for this compound Degradation
| pH | Apparent Activation Energy (kcal/mol) | Reference |
| 2 | 20.7 | [3] |
| 4 | 22.3 | [3] |
| 6 | 23.0 | [3] |
| 9 | 27.7 | [3] |
Stability in Intravenous Admixtures
The stability of this compound in common intravenous fluids is a critical consideration for clinical applications.
Table 3: Stability of this compound in Intravenous Admixtures
| Admixture (0.9% NaCl) | Temperature (°C) | Stability (Time to 90% of initial concentration) |
| 24 | ~ 1 day | |
| 5 | ~ 17 days | |
| -10 | ≥ 60 days |
| Admixture (5% Dextrose) | Temperature (°C) | Stability (Time to 90% of initial concentration) |
| 24 | ~ 1 day | |
| 5 | ~ 17 days | |
| -10 | ≥ 60 days |
Degradation Pathway
The primary mechanism of this compound degradation is the hydrolysis of the β-lactam ring. This process renders the antibiotic inactive as the structural integrity of the β-lactam ring is essential for its inhibitory action on bacterial penicillin-binding proteins (PBPs). Other potential degradation pathways include epimerization at the C7 side chain. Based on studies of this compound impurities and the known degradation of cephalosporins, a plausible degradation pathway is proposed.[4]
References
- 1. You are being redirected... [bio-world.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Kinetics and Mechanism of the Degradation and Epimerization of Sodium this compound in Aqueous Solution [jstage.jst.go.jp]
- 4. Separation and structural elucidation of this compound and its impurities in both positive and negative ion mode in this compound sodium bulk material using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefsulodin's Spectrum of Activity Against Gram-negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefsulodin is a third-generation cephalosporin antibiotic with a notably narrow but potent spectrum of activity primarily directed against Pseudomonas aeruginosa.[1] This targeted activity profile makes it a valuable agent in specific clinical scenarios, particularly in the treatment of infections caused by this opportunistic pathogen. This technical guide provides an in-depth analysis of this compound's activity against Gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and resistance pathways.
Quantitative Spectrum of Activity
This compound's efficacy is most pronounced against Pseudomonas aeruginosa. Its activity against other Gram-negative organisms, including members of the Enterobacteriaceae family and Acinetobacter baumannii, is limited. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-negative bacteria.
Table 1: this compound Activity Against Pseudomonas aeruginosa
| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| 520 | 4.0 | 16 | Not Specified | [2] |
| 170 | 2 | 8 | Not Specified | [1] |
| 50 | Not Specified | Not Specified | 2-4 (inhibits 50% of isolates) | [3] |
| 109 | 3.4 (mean) | Not Specified | ≤128 (for carbenicillin-resistant strains) | [4] |
Table 2: Comparative this compound Activity Against Other Gram-negative Bacteria
| Organism | Number of Isolates | MIC Range (µg/mL) | General Observation | Reference |
| Escherichia coli | Not Specified | 6.25 (for one strain) | Generally considered resistant | [5] |
| Enterobacteriaceae (various) | Not Specified | >64 | Very little activity | [2] |
| Acinetobacter spp. | Not Specified | ≥64 | Generally resistant | [6] |
| P. diminuta, P. maltophilia, P. paucimobilis, P. pseudoalcaligenes | Not Specified | 1 to 32 | Some activity noted | [7] |
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for specific penicillin-binding proteins (PBPs) in P. aeruginosa, particularly PBP1a and PBP1b.[3] The binding of this compound to these enzymes prevents the final transpeptidation step of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Mechanisms of Resistance
The primary mechanism of resistance to this compound in Gram-negative bacteria is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. While this compound is resistant to hydrolysis by many chromosomal β-lactamases, it can be degraded by certain plasmid-mediated β-lactamases.[3][7]
Caption: β-lactamase-mediated resistance to this compound.
Experimental Protocols
The determination of this compound's in vitro activity is typically performed using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). Broth microdilution is a common method for determining the MIC.
Broth Microdilution Protocol for MIC Determination
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile water or buffer) to a high concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter if the solvent is not sterile.
-
Store aliquots of the stock solution at -20°C or below.
2. Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate to achieve the desired final concentration range.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well containing the this compound dilutions.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: A generalized workflow for determining the MIC using broth microdilution.
Conclusion
This compound remains a targeted therapeutic option against Pseudomonas aeruginosa due to its potent activity against this pathogen. Its narrow spectrum, however, renders it ineffective against the majority of other clinically relevant Gram-negative bacteria. A thorough understanding of its spectrum of activity, mechanism of action, and potential for resistance is crucial for its appropriate and effective use in clinical and research settings. The standardized protocols outlined provide a framework for the accurate in vitro assessment of its antibacterial efficacy.
References
- 1. [this compound, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity of this compound and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ["In vitro" activity of a new cephalosporin (CGP-7174-E or this compound) against "Pseudomonas aeruginosa" (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
- 6. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity and susceptibility of this compound, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Effect of Cefsulodin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the third-generation cephalosporin, cefsulodin. It details its mechanism of action, specific spectrum of activity, and the biochemical basis of bacterial resistance. The content herein is intended to serve as a technical resource, complete with quantitative data on antimicrobial susceptibility, detailed experimental protocols for its evaluation, and visualizations of the key pathways and processes involved.
Core Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] Its action is highly targeted, involving a series of steps that lead to compromised cell integrity and eventual lysis.
-
Periplasmic Penetration : In Gram-negative bacteria, such as its primary target Pseudomonas aeruginosa, this compound must first traverse the outer membrane to reach the periplasmic space.[1][4]
-
PBP Inhibition : Once in the periplasm, this compound covalently binds to and inhibits Penicillin-Binding Proteins (PBPs).[1][2][3] PBPs are essential bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis—the cross-linking of peptide chains that gives the cell wall its structural rigidity.[2][3]
-
Target Specificity : this compound exhibits a high affinity for the PBPs of P. aeruginosa, particularly PBP1a and PBP1b, but binds poorly to the PBPs of most other bacteria, which accounts for its narrow activity spectrum.[2][4]
-
Cell Lysis : By inhibiting PBP activity, this compound prevents the proper formation of peptidoglycan cross-links.[2] This disruption leads to the formation of a defective, weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1][2]
Spectrum of Antibacterial Activity
This compound is distinguished by its narrow and highly specific spectrum of activity. It is primarily potent against Pseudomonas aeruginosa.[3][5] Its clinical utility is almost exclusively for infections caused by this pathogen.[6] The agent demonstrates no significant activity against other Gram-negative bacteria and has very limited efficacy against Gram-positive and anaerobic bacteria.[3][5] Some activity has been noted against penicillinase-producing strains of Staphylococcus aureus.[7][8]
Quantitative Susceptibility Data
Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the in vitro activity of this compound against key bacterial species.
Table 1: this compound MIC Values for Pseudomonas aeruginosa
| No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|
| 520 | 4.0 | 16.0 | [9] |
| 170 | 2.0 | 8.0 |[6] |
MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.
Table 2: this compound MIC for Specific Strains and Breakpoints
| Organism/Condition | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| P. aeruginosa | Wild-Type, Susceptible | 4 - 8 | [10] |
| P. aeruginosa | Resistant Strain (PA13) | 32 | [10] |
| Susceptibility Breakpoint | N/A | ≤ 16 | [7][8] |
| Resistance Breakpoint | N/A | ≥ 64 |[7][8] |
Table 3: Penicillin-Binding Protein (PBP) Affinity of this compound in E. coli
| PBP Target | IC50 (µM) | Note | Reference |
|---|---|---|---|
| PBP1a | 10 | Determined via competition assay with Bocillin FL. | [11] |
| PBP1b | 100 | Data from E. coli provides insight into target preference. |[11] |
IC50: Concentration causing 50% inhibition of fluorescent probe binding.
Mechanisms of Bacterial Resistance
Resistance to this compound, though not widespread, can develop through several key mechanisms. These adaptations protect the bacterium from the antibiotic's inhibitory effects. The primary mechanisms include enzymatic degradation, target site modification, and reduced drug influx.
-
Enzymatic Degradation : The most common form of resistance involves β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While this compound is stable against many chromosomal β-lactamases, certain plasmid-mediated enzymes, such as some carbenicillinases found in P. aeruginosa, can slowly hydrolyze it.[4] Acquired resistance has been observed in patients, where a susceptible strain developed a constitutive cephalosporinase, leading to high-level resistance.[12]
-
Target Modification : Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of this compound.[13][14] These modifications, arising from mutations in the PBP-encoding genes, mean that a higher concentration of the drug is required to inhibit cell wall synthesis, leading to an increase in the MIC.[13]
-
Reduced Permeability : In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[14] β-lactam antibiotics like this compound typically enter the periplasm through porin channels. A reduction in the number of these channels or mutations that alter their structure can decrease the influx of the drug, thereby preventing it from reaching its PBP targets in sufficient concentrations.[14]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Stock : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plate : Using a 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.
-
Serial Dilution : Add 50 µL of the this compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a range of this compound concentrations.
-
Inoculum Preparation : Culture the test organism on an appropriate agar plate overnight. Select several colonies to inoculate a tube of sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation : Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well of the microtiter plate.
-
Controls : Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
PBP Binding Affinity via Fluorescent Competition Assay
This protocol determines the relative affinity of this compound for specific PBPs by measuring its ability to compete with a fluorescent β-lactam probe, such as Bocillin FL.
-
Cell Preparation : Grow the bacterial strain of interest (e.g., P. aeruginosa or an E. coli strain expressing specific PBPs) to mid-log phase. Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Competition Reaction : Resuspend the cell pellets in PBS. In separate tubes, incubate the cells with varying concentrations of this compound for 30 minutes at room temperature. This allows this compound to bind to its PBP targets.
-
Fluorescent Labeling : Add a fixed, sub-saturating concentration of Bocillin FL (a fluorescent penicillin derivative) to each tube and incubate for an additional 15-30 minutes in the dark. Bocillin FL will bind to any PBPs not already occupied by this compound.
-
Cell Lysis : Pellet the cells to remove unbound probe, then lyse the cells using an appropriate method (e.g., sonication or enzymatic lysis) to release the membrane proteins.
-
Protein Separation : Separate the membrane proteins by SDS-PAGE.
-
Fluorescence Detection : Visualize the fluorescently labeled PBPs using a gel scanner capable of detecting the fluorophore's emission wavelength (e.g., ~518 nm for BODIPY FL). The intensity of the fluorescent band corresponding to a specific PBP will decrease as the concentration of the competing this compound increases.
-
Data Analysis : Quantify the band intensities for each PBP at each this compound concentration. Plot the percentage of PBP inhibition versus the this compound concentration and fit the data to a suitable binding curve to determine the IC50 value—the concentration of this compound required to inhibit 50% of Bocillin FL binding.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. youtube.com [youtube.com]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Sub-Inhibitory this compound Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition | PLOS One [journals.plos.org]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sub-Inhibitory this compound Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
Cefsulodin: A Versatile Tool for Fundamental Research in Microbiology and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefsulodin, a third-generation cephalosporin, has carved a unique niche in fundamental research far beyond its clinical applications. Its narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa, and its well-characterized interactions with specific bacterial components make it an invaluable tool for investigating a range of microbiological phenomena. This technical guide provides a comprehensive overview of the core research applications of this compound, detailing its mechanism of action, its use as a selective agent, and its role in studying bacterial resistance and transport mechanisms. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to aid researchers in their experimental design and data interpretation.
Mechanism of Action: Targeting Penicillin-Binding Proteins
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] By binding to and acylating the active site of these enzymes, this compound inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][2]
This compound exhibits a high affinity for specific PBPs, which varies between bacterial species. Notably, in Pseudomonas aeruginosa, it has a strong affinity for PBP-1a and PBP-1b.[3] In contrast, its binding to the PBPs of many other bacteria is poor, contributing to its narrow spectrum of activity.[4] In Escherichia coli, this compound has been shown to preferentially target PBP-1a and PBP-1b, with studies indicating that PBP-1a is approximately ten times more sensitive to this compound than PBP-1b.[5]
This compound as a Selective Agent
One of the most widespread applications of this compound in fundamental research is its use as a selective agent in microbiological media. Its potent activity against Pseudomonas aeruginosa and limited activity against other Gram-negative and Gram-positive bacteria make it ideal for the isolation and enumeration of specific microorganisms.[1][2]
This compound is a key component of several selective agar media, including:
-
CIN (this compound-Irgasan-Novobiocin) Agar: Used for the selective isolation of Yersinia enterocolitica.[6]
-
MI Agar: this compound is added to inhibit non-target bacteria in water quality testing for the simultaneous detection of Total Coliforms and E. coli.[6]
-
Chromogenic Coliform Agar (CCA): Supplementation with this compound and vancomycin enhances the selectivity for E. coli and other coliforms by inhibiting the growth of accompanying microorganisms like Pseudomonas aeruginosa and Aeromonas spp.[7]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of this compound against a range of bacteria, highlighting its selective activity.
| Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 2 - 4 | 8 | [4][8] |
| Escherichia coli | >32 | >32 | [9] |
| Staphylococcus aureus | ≤16 (penicillinase-producing) | - | [6] |
| Aeromonas isolates | <8 | - | [9] |
| Coliform isolates | >32 | - | [9] |
Studying Bacterial Resistance Mechanisms
This compound serves as a valuable tool for investigating the mechanisms of bacterial resistance to β-lactam antibiotics. Its specific interactions with PBPs and its susceptibility to certain β-lactamases allow researchers to dissect different resistance strategies.
-
PBP Modification: Resistance to this compound in P. aeruginosa can arise from modifications in PBP-3, reducing the antibiotic's binding affinity.[10]
-
β-Lactamase Activity: While this compound is generally stable against many chromosomal β-lactamases, it can be hydrolyzed by certain plasmid-mediated carbenicillinases and TEM-type β-lactamases.[4][11] This allows for the study of the role of these specific enzymes in conferring resistance.
-
Outer Membrane Permeability: The rate at which this compound crosses the outer membrane of P. aeruginosa is a critical factor in its efficacy. Studies have utilized this compound to investigate the role of porin proteins and the overall permeability of the outer membrane in antibiotic resistance.[12]
Investigating Transport and Efflux Pumps
This compound's chemical properties make it a suitable substrate for studying bacterial transport systems, including outer membrane permeability and efflux pumps.
-
Outer Membrane Permeability: Researchers have employed this compound to quantify the permeability of the P. aeruginosa outer membrane. By comparing the rate of this compound hydrolysis by periplasmic β-lactamase in intact cells versus cell lysates, the permeability coefficient can be determined.
-
Efflux Pump Activity: As a substrate for some efflux pumps, this compound can be used in assays to screen for and characterize the activity of these pumps. A common method involves comparing the MIC of this compound in wild-type strains versus strains with knockout mutations in specific efflux pump genes. A lower MIC in the knockout strain suggests that the pump contributes to resistance by expelling the antibiotic.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound analytical standard powder
-
Appropriate solvent for this compound (e.g., sterile distilled water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter if the solvent is not sterile.
-
Store the stock solution in aliquots at -20°C or below.
-
-
Preparation of this compound Dilutions:
-
In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.
-
Include a growth control well (CAMHB only) and a sterility control well (uninoculated CAMHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in these wells will be 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
The growth control well should be turbid, and the sterility control well should be clear.
-
Agar Disk Diffusion Susceptibility Testing
This protocol is based on the Kirby-Bauer method and CLSI guidelines.
Materials:
-
This compound disks (30 µg)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disk:
-
Aseptically place a 30 µg this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition around the this compound disk to the nearest millimeter.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI. For P. aeruginosa, a zone size of ≥18 mm is generally considered susceptible, and ≤14 mm is considered resistant.[13][14]
-
Assessing Efflux Pump Activity using this compound
This protocol provides a general framework for investigating the role of efflux pumps in this compound resistance.
Materials:
-
Wild-type bacterial strain
-
Isogenic mutant strain with a knockout of a specific efflux pump gene
-
This compound
-
Materials for performing MIC testing (as described above)
Procedure:
-
Determine the MIC of this compound:
-
Perform broth microdilution or agar dilution MIC testing for this compound on both the wild-type and the efflux pump knockout mutant strains in parallel.
-
-
Compare MIC Values:
-
A significant decrease (typically a four-fold or greater reduction) in the MIC of this compound for the knockout mutant compared to the wild-type strain indicates that the deleted efflux pump is involved in the extrusion of this compound.
-
Conclusion
This compound's distinct properties, particularly its narrow spectrum of activity and specific interactions with bacterial targets, have established it as a powerful tool in fundamental microbiology research. From its application as a selective agent for the isolation of Pseudomonas aeruginosa to its use in elucidating complex mechanisms of antibiotic resistance and bacterial transport, this compound continues to be an indispensable compound in the laboratory. The detailed protocols and compiled data in this guide are intended to empower researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of bacterial physiology and the development of novel antimicrobial strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. m.youtube.com [m.youtube.com]
- 4. zellbio.eu [zellbio.eu]
- 5. dalynn.com [dalynn.com]
- 6. agscientific.com [agscientific.com]
- 7. This compound and Vancomycin: A Supplement for Chromogenic Coliform Agar for Detection of Escherichia coli and Coliform Bacteria from Different Water Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aber.ac.uk [research.aber.ac.uk]
- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. youtube.com [youtube.com]
- 13. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeability of Pseudomonas aeruginosa outer membrane to hydrophilic solutes - PMC [pmc.ncbi.nlm.nih.gov]
Cefsulodin: A Comprehensive Technical Guide to its Role as a Selective Agent in Microbiology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of cefsulodin, a third-generation cephalosporin antibiotic, and its critical role as a selective agent in microbiological applications. We will explore its mechanism of action, spectrum of activity, and detail its use in selective media, supported by quantitative data and experimental protocols.
Introduction to this compound
This compound is a narrow-spectrum cephalosporin antibiotic with potent activity primarily against Pseudomonas aeruginosa. This unique characteristic makes it an invaluable tool in clinical and environmental microbiology for the selective isolation of specific microorganisms from mixed populations. Its primary application is as a selective agent in culture media to inhibit the growth of susceptible Gram-positive and many Gram-negative bacteria, thereby allowing for the proliferation and isolation of resistant species, most notably Yersinia enterocolitica and Aeromonas species.
Mechanism of Action
Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting PBP activity, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death. The selectivity of this compound is attributed to its high affinity for the PBPs of susceptible organisms like Pseudomonas aeruginosa, while having lower affinity for the PBPs of many other bacteria.
Caption: Mechanism of action of this compound leading to bacterial cell lysis.
Spectrum of Activity and Quantitative Data
This compound's antimicrobial spectrum is notably narrow, with high potency against Pseudomonas aeruginosa. It exhibits limited activity against most other Gram-negative bacteria and is generally inactive against Gram-positive cocci and anaerobes. This selective activity is crucial for its role in diagnostic microbiology.
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of clinically relevant bacteria, providing a quantitative measure of its selective pressure.
| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL) | Susceptibility to this compound |
| Pseudomonas aeruginosa | Gram-Negative | 0.5 - 8 | Susceptible |
| Yersinia enterocolitica | Gram-Negative | >128 | Resistant |
| Aeromonas hydrophila | Gram-Negative | >128 | Resistant |
| Escherichia coli | Gram-Negative | 32 - >128 | Generally Resistant |
| Klebsiella pneumoniae | Gram-Negative | >128 | Resistant |
| Proteus mirabilis | Gram-Negative | >128 | Resistant |
| Staphylococcus aureus | Gram-Positive | >128 | Resistant |
| Enterococcus faecalis | Gram-Positive | >128 | Resistant |
| Bacteroides fragilis | Gram-Negative (Anaerobe) | >128 | Resistant |
Note: MIC values can vary depending on the strain and testing methodology.
Application in Selective Media: CIN Agar
The most prominent application of this compound is in the preparation of this compound-Irgasan-Novobiocin (CIN) agar, a selective and differential medium used for the isolation of Yersinia enterocolitica from clinical and food samples.
-
This compound: Inhibits the growth of many Gram-negative bacilli, particularly Pseudomonas species.
-
Irgasan: A broad-spectrum antimicrobial agent that inhibits both Gram-positive and Gram-negative bacteria.
-
Novobiocin: An antibiotic that inhibits Gram-positive bacteria.
-
Mannitol: The fermentable carbohydrate. Yersinia enterocolitica ferments mannitol, producing acid which results in a characteristic red "bull's-eye" colony appearance due to the neutral red pH indicator.
Cefsulodin in Selective Media: A Technical Guide to Its Core Principles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the fundamental principles governing the use of cefsulodin as a selective agent in microbiological culture media. It details the antibiotic's mechanism of action, its unique spectrum of activity, and its practical application in the isolation of specific microorganisms such as Yersinia enterocolitica and Aeromonas spp.
Core Principle: Mechanism of Action and Narrow-Spectrum Selectivity
This compound is a third-generation cephalosporin antibiotic with a highly specific mechanism of action that underpins its utility in selective media.[1] Like other β-lactam antibiotics, it disrupts the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity.[2]
Its primary targets are Penicillin-Binding Proteins (PBPs), specifically PBP-1a and PBP-1b.[2][3] These enzymes are responsible for the final transpeptidation step in creating the peptidoglycan layer of the cell wall.[2][4] By binding to and inhibiting these PBPs, this compound prevents the formation of crucial cross-links, weakening the cell wall and leading to cell lysis and death in susceptible bacteria.[1][2]
The defining characteristic of this compound is its narrow spectrum of activity. It is exceptionally potent against Pseudomonas aeruginosa but exhibits significantly less activity against most members of the Enterobacteriaceae family and other Gram-negative and Gram-positive bacteria.[1][5][6] This differential activity is the core principle of its use as a selective agent: it effectively suppresses the growth of common, fast-growing contaminants like Pseudomonas while allowing more resistant target organisms, such as Yersinia enterocolitica, to proliferate.[1][7]
Quantitative Data: Spectrum of Activity
The selective efficacy of this compound is best illustrated by comparing its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A low MIC indicates high susceptibility, while a high MIC indicates resistance.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacteria
| Microorganism | Type | Role in Selective Media | Typical MIC (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Gram-negative | Inhibited Contaminant | 0.5 - 8 | [5][8][9] |
| Yersinia enterocolitica | Gram-negative | Target Organism | > 64 (Resistant) | [7][10] |
| Aeromonas spp. | Gram-negative | Target Organism / Variable | 8 - > 64 (Variable) | [11][12] |
| Escherichia coli | Gram-negative | Inhibited Contaminant | > 64 (Resistant) | [10] |
| Staphylococcus aureus | Gram-positive | Inhibited Contaminant | ≤ 16 (Susceptible) | [13][14] |
| Enterococcus faecalis | Gram-positive | Inhibited Contaminant | > 100 (Resistant) |[10] |
Note: MIC values can vary between strains and testing conditions. The values presented are representative ranges found in the literature.
As shown, this compound is highly active against P. aeruginosa. Conversely, key target organisms like Y. enterocolitica are intrinsically resistant, allowing them to be selected from a mixed microbial population.
Application in Selective Media: CIN Agar
A primary application of this compound is in this compound-Irgasan-Novobiocin (CIN) agar, also known as Yersinia Selective Agar.[7][15] This medium is designed for the selective isolation of Yersinia enterocolitica from clinical and food samples.[10]
The selectivity of CIN agar is achieved through a combination of agents:
-
This compound: Inhibits Pseudomonas aeruginosa.[7]
-
Irgasan: A broad-spectrum antimicrobial that inhibits many Gram-positive and some Gram-negative bacteria.[15][16]
-
Novobiocin: Inhibits many Gram-positive and some Gram-negative bacteria.[17]
-
Crystal Violet & Bile Salts: Inhibit the growth of Gram-positive organisms.[15][17]
This powerful combination suppresses a wide range of background flora, allowing Yersinia to grow.[1] The medium is also differential, containing mannitol as a carbohydrate source and neutral red as a pH indicator. Yersinia enterocolitica ferments mannitol, producing acid that lowers the pH and causes its colonies to develop a characteristic dark red center with a translucent border, often described as a "bull's-eye".[15][18]
Experimental Protocols
This protocol is adapted from methodologies described by Schiemann and regulatory bodies.[7][18][19]
A. Components:
-
Basal Medium:
-
Special Peptone: 20.0 g
-
Yeast Extract: 2.0 g
-
Mannitol: 20.0 g
-
Sodium Pyruvate: 2.0 g
-
Sodium Chloride: 1.0 g
-
Magnesium Sulfate: 0.01 g
-
Sodium Deoxycholate: 0.5 g
-
Neutral Red: 0.03 g
-
Crystal Violet: 0.001 g
-
Agar: 12.0 - 13.5 g[17]
-
Distilled Water: 1.0 L
-
-
Selective Supplement (per liter of medium):
B. Procedure:
-
Prepare Basal Medium: Suspend the powdered components of the basal medium in 1.0 L of distilled water.[10]
-
Dissolve: Heat the suspension to boiling with frequent agitation to ensure all components dissolve completely.[10][18]
-
Sterilize: Autoclave the basal medium at 121°C for 15 minutes.[10][18]
-
Cool: Place the sterilized medium in a water bath and cool to 45-50°C.[10][18]
-
Reconstitute Supplement: Aseptically reconstitute the lyophilized CIN selective supplement according to the manufacturer's instructions, often using a small volume of sterile distilled water and ethanol.[15]
-
Add Supplement: Aseptically add the reconstituted supplement to the cooled basal medium.[10][18]
-
Mix and Pour: Mix the final medium gently but thoroughly to avoid introducing air bubbles. Pour approximately 15-20 mL into sterile petri dishes and allow them to solidify on a level surface.[19]
-
Storage: Store the prepared plates at 2-8°C in the dark. The final medium should be a clear to slightly opalescent red-orange color.[10][17]
The following workflow outlines the typical use of CIN agar for isolating Yersinia enterocolitica.
The selective properties of this compound are integral to this workflow, as it minimizes overgrowth by common contaminants, thereby increasing the probability of isolating the target pathogen.[7]
References
- 1. agscientific.com [agscientific.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Cell cycle-independent lysis of Escherichia coli by this compound, an inhibitor of penicillin-binding proteins 1a and 1b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. [this compound, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and ceftazidime, two antipseudomonal cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a selective agar medium for Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. kisanbiotech.img15.kr [kisanbiotech.img15.kr]
- 11. Differential susceptibility of aeromonads and coliforms to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth of Aeromonas spp. on this compound-Irgasan-novobiocin agar selective for Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. microbenotes.com [microbenotes.com]
- 16. labtestsguide.com [labtestsguide.com]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. BAM Media M35: this compound-Irgasan Novobiocin (CIN) Agar or Yersinia Selective Agar (YSA) | FDA [fda.gov]
Methodological & Application
Optimal Cefsulodin Concentration for Yersinia enterocolitica Isolation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal use of cefsulodin for the selective isolation of Yersinia enterocolitica. The protocols and data presented are compiled from established methodologies and scientific literature to ensure reliable and reproducible results in clinical, food, and environmental microbiology laboratories.
Introduction
Yersinia enterocolitica is a significant foodborne pathogen responsible for yersiniosis, an infection that can cause a range of symptoms from gastroenteritis to pseudoappendicitis.[1][2] The effective isolation of this bacterium from complex samples such as feces, food, and environmental swabs is crucial for diagnostics, surveillance, and research. The use of selective media is paramount to inhibit the growth of competing microorganisms. This compound-Irgasan-Novobiocin (CIN) agar is the most widely used and recommended selective and differential medium for the isolation of Y. enterocolitica.[3][4][5][6]
This compound is a third-generation cephalosporin antibiotic that plays a critical role in the selectivity of CIN agar.[7][8] It is particularly effective against Pseudomonas aeruginosa and also inhibits a broad range of other gram-negative bacteria, while being less effective against Y. enterocolitica, thus allowing for its selective growth.[5][8][9] The optimal concentration of this compound is a key factor in balancing the recovery of Y. enterocolitica with the suppression of background flora.
Data Presentation: this compound Concentrations in Selective Media
The concentration of this compound in CIN agar can vary depending on the specific formulation and the target organisms. Commercial preparations and published studies often refer to "low" and "high" concentrations of this compound. The choice of concentration can impact the recovery of different Yersinia species and the degree of inhibition of background flora.
| Media Formulation | This compound Concentration (mg/L) | Target Organism(s) | Key Characteristics & Notes | References |
| CIN Agar (Standard/High Concentration) | 15 | Yersinia enterocolitica | Provides strong inhibition of background flora, including Pseudomonas aeruginosa. This is the most commonly cited concentration for routine isolation of Y. enterocolitica. | [10][11] |
| CIN Agar (Low Concentration) | 4 | Yersinia enterocolitica, Aeromonas spp. | Allows for the growth of some this compound-susceptible organisms like Aeromonas spp. May be used for simultaneous detection. Inhibition of some background flora may be reduced. | [10][12][13][14][15] |
| Modified CIN Agar | Varies | Yersinia enterocolitica | Some studies have explored modified CIN formulations with different this compound concentrations or additional supplements to improve differentiation and recovery. | [16] |
| CTN Selective Supplement (for 500 ml medium) | 7.5 mg per vial (equivalent to 15 mg/L) | Yersinia enterocolitica | A commercially available supplement providing a final concentration of 15 mg/L this compound in the prepared medium. | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound-Irgasan-Novobiocin (CIN) Agar
This protocol describes the preparation of CIN agar using a commercially available dehydrated base and selective supplement.
Materials:
-
Yersinia Selective Agar Base (CIN Agar Base)
-
Yersinia Antimicrobic Supplement (containing this compound, Irgasan, and Novobiocin) or individual antibiotic stocks
-
Sterile distilled water
-
Autoclave
-
Water bath
-
Sterile Petri dishes
-
pH meter
Procedure:
-
Suspend the Base Medium: Suspend the specified amount of Yersinia Selective Agar Base powder in 1 liter of sterile distilled water, as per the manufacturer's instructions.[4][18]
-
Dissolve the Medium: Heat the suspension with frequent agitation and bring it to a boil for one minute to ensure complete dissolution of the powder.[18]
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.[4] Note: Some commercial formulations of CIN Agar Base should not be autoclaved; always follow the manufacturer's specific instructions.[18]
-
Cooling: After sterilization, cool the medium to 45-50°C in a water bath.[18][19]
-
Aseptic Supplementation: Aseptically rehydrate the Yersinia Antimicrobic Supplement with the recommended volume of sterile diluent (typically sterile water or a water/ethanol mixture) as per the manufacturer's instructions.[17] Add the rehydrated supplement to the cooled agar base.[1][18]
-
Mixing and Pouring: Mix the medium thoroughly but gently to ensure uniform distribution of the supplements without introducing air bubbles. Pour the supplemented medium into sterile Petri dishes and allow them to solidify on a level surface.
-
Quality Control: Before use, perform a quality control check by inoculating a plate with a known Yersinia enterocolitica strain and a control organism (e.g., Escherichia coli) to confirm growth and inhibition, respectively.[18] The final pH of the medium should be approximately 7.4.[20]
Protocol 2: Isolation of Yersinia enterocolitica from Samples
This protocol outlines the general procedure for isolating Y. enterocolitica from clinical or food samples.
Materials:
-
Prepared CIN agar plates
-
Sample (e.g., fecal suspension, food homogenate)
-
Enrichment broth (e.g., Peptone Sorbitol Bile Broth - PSB) - optional
-
Incubator
-
Sterile inoculation loops or spreaders
Procedure:
-
Direct Plating (for heavily contaminated samples):
-
Aseptically streak a loopful of the sample directly onto the surface of a CIN agar plate to obtain isolated colonies.
-
-
Enrichment (for samples with low bacterial load):
-
Incubation: Incubate the inoculated CIN agar plates at 25-30°C for 24-48 hours.[3]
-
Colony Observation: After incubation, examine the plates for characteristic Yersinia enterocolitica colonies. These typically appear as small, circular, and smooth with a deep-red center surrounded by a transparent border, often described as a "bull's-eye" appearance.[3][18][19] This is due to the fermentation of mannitol in the medium, which lowers the pH and causes the neutral red indicator to turn red.[4][20]
-
Confirmation: Presumptive colonies should be subcultured onto a non-selective medium for further biochemical and serological identification.
Visualization of Experimental Workflow
Isolation of Yersinia enterocolitica Workflow
Caption: Workflow for the isolation of Yersinia enterocolitica.
This diagram illustrates the key steps in the isolation of Yersinia enterocolitica, from sample preparation through to selective plating and final confirmation. The workflow highlights both direct plating and optional enrichment methods.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Isolation and characterization of Yersinia enterocolitica from foods in Apulia and Basilicata regions (Italy) by conventional and modern methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtestsguide.com [labtestsguide.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Synthesis of a selective agar medium for Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of Yersinia enterocolitica from foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound sodium salt (SCE-129), Antibiotic for Culture Media Use Only | 52152-93-9 | C-2490 [biosynth.com]
- 8. goldbio.com [goldbio.com]
- 9. [this compound, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth of Yersinia pseudotuberculosis and Yersinia enterocolitica biotype 3B serotype O3 inhibited on this compound-Irgasan-novobiocin agar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth of Yersinia pseudotuberculosis and Yersinia enterocolitica biotype 3B serotype O3 inhibited on this compound-Irgasan-novobiocin agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth of Aeromonas spp. on this compound-Irgasan-novobiocin agar selective for Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Growth of Aeromonas spp. on this compound-Irgasan-novobiocin agar selective for Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. himedialabs.com [himedialabs.com]
- 18. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. VetBact [vetbact.org]
Application Note: Cefsulodin Antimicrobial Susceptibility Testing Protocol for Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Principle
Cefsulodin is a third-generation cephalosporin antibiotic with a narrow but potent spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] this compound specifically binds to and inactivates penicillin-binding proteins (PBPs), particularly PBP1a, PBP1b, and PBP3, which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4][5] This disruption leads to a compromised cell wall, osmotic instability, and ultimately, bacterial cell lysis and death.[1][3] Its targeted efficacy makes it a valuable agent for study and, historically, for the treatment of infections caused by P. aeruginosa.[6]
Antimicrobial susceptibility testing (AST) for this compound is critical for determining its effectiveness against specific clinical or environmental isolates of P. aeruginosa. The two most common and standardized methods for this are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and Kirby-Bauer disk diffusion, to measure the zone of inhibition.
Mechanism of Action and Resistance
This compound's efficacy is rooted in its high affinity for P. aeruginosa PBPs and its ability to penetrate the outer membrane of this Gram-negative bacterium.[7] However, resistance can emerge through several mechanisms. The primary modes of resistance in P. aeruginosa include:
-
Modification of Target PBPs: Alterations in the structure of PBPs, particularly PBP3, can reduce their affinity for this compound, rendering the antibiotic less effective.[4][5]
-
Enzymatic Degradation: While this compound is stable against many common β-lactamases, certain plasmid-mediated or chromosomally-encoded β-lactamases (cephalosporinases) can hydrolyze and inactivate the drug.[8][9]
-
Efflux Pumps: Overexpression of multidrug efflux pumps, such as those from the Mex family, can actively transport this compound out of the bacterial cell before it can reach its PBP targets.[10]
-
Reduced Permeability: Mutations in outer membrane porin proteins can limit the influx of this compound into the periplasmic space where the PBPs are located.[10]
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} Caption: this compound mechanism of action and P. aeruginosa resistance pathways.
Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a P. aeruginosa isolate.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Pure this compound antimicrobial powder
-
Sterile 96-well microtiter plates
-
Pseudomonas aeruginosa isolate
-
Pseudomonas aeruginosa ATCC 27853 (Quality Control strain)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C, ambient air)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound according to CLSI guidelines. Sterilize by filtration.
-
Prepare Microtiter Plates: Perform serial twofold dilutions of this compound in CAMHB directly in the microtiter plates to achieve a final concentration range (e.g., 0.25 to 128 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the P. aeruginosa isolate from a non-selective agar plate (e.g., Tryptic Soy Agar) incubated for 18-24 hours. b. Suspend the colonies in sterile saline. c. Adjust the suspension turbidity to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the final diluted inoculum to each well (except the sterility control) of the microtiter plate, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
This compound disks (30 µg)
-
Pseudomonas aeruginosa isolate
-
Pseudomonas aeruginosa ATCC 27853 (Quality Control strain)
-
0.5 McFarland turbidity standard
-
Sterile saline and sterile cotton swabs
-
Incubator (35°C ± 2°C, ambient air)
-
Ruler or caliper for measurement
Procedure:
-
Inoculum Preparation: Prepare an inoculum suspension in sterile saline adjusted to a 0.5 McFarland turbidity standard as described in section 3.1.
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar. Gently press the disk down to ensure complete contact.
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate in ambient air at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for P. aeruginosa susceptibility testing methods.
Interpretation of Results & Quality Control
Interpretation of MIC values and zone diameters requires comparison to established clinical breakpoints. While this compound breakpoints are not included in the most recent CLSI M100 or EUCAST documents for routine reporting, historical data provides context for research applications.[11][13][14] For instance, older studies proposed tentative breakpoints for a 30 µg disk.[15]
Table 1: Tentative Historical Breakpoints for this compound vs. P. aeruginosa
| Method | Disk Potency | Susceptible | Intermediate | Resistant |
| Disk Diffusion | 30 µg | ≥ 18 mm | 15-17 mm | ≤ 14 mm |
| Broth Microdilution (MIC) | N/A | ≤ 16 µg/mL | - | ≥ 64 µg/mL |
| Source: Based on historical data presented in early research.[15] These values are for research and informational purposes only and are not from current CLSI or EUCAST guidelines. |
Quality Control (QC): QC must be performed with each batch of tests to ensure the accuracy of the results. The standard QC strain for P. aeruginosa is ATCC 27853.[16][17]
Table 2: this compound Quality Control Ranges for P. aeruginosa ATCC® 27853™ *
| Method | Antimicrobial Agent | Concentration / Disk Potency | Acceptable QC Range |
| Broth Microdilution | This compound | N/A | 1 - 4 µg/mL |
| Disk Diffusion | This compound | 30 µg | 21 - 27 mm |
| Note: QC ranges can be subject to change and should be verified against the latest version of the relevant standards document (e.g., CLSI M100). |
Summary
This document provides a detailed protocol for performing this compound susceptibility testing against P. aeruginosa using standard broth microdilution and disk diffusion methods. Adherence to standardized procedures, including proper inoculum preparation and the use of quality control strains, is essential for generating reliable and reproducible data for research and drug development. While this compound is not a frontline agent in current clinical guidelines, its specific activity against P. aeruginosa makes it a relevant tool for specific research applications.
References
- 1. agscientific.com [agscientific.com]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Resistance of Pseudomonas aeruginosa to this compound: modification of penicillin-binding protein 3 and mapping of its chromosomal gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound treatment for serious Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of this compound and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [In vivo-acquired resistance to this compound by a strain of Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [this compound, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of recently discovered mechanisms of cephalosporin resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacld.com [iacld.com]
- 12. nih.org.pk [nih.org.pk]
- 13. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 14. megumed.de [megumed.de]
- 15. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijm.tums.ac.ir [ijm.tums.ac.ir]
Application Notes and Protocols: Cefsulodin Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefsulodin is a third-generation cephalosporin antibiotic primarily effective against Pseudomonas aeruginosa.[1][2][3] It functions by inhibiting bacterial cell wall synthesis.[1][4][5] In a laboratory setting, it is frequently used as a selective agent in culture media.[1][6] Proper preparation and storage of this compound stock solutions are crucial for maintaining its potency and ensuring experimental reproducibility. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions.
Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Source(s) |
| Solvents | ||
| Water | [7][8][9] | |
| Dimethyl sulfoxide (DMSO) | [4][10] | |
| Phosphate-buffered saline (PBS), pH 7.2 | [10] | |
| Solubility | ||
| ~50 mg/mL in Water | [9][11] | |
| ~20 mg/mL in Water | [7][8] | |
| ~10 mg/mL in PBS (pH 7.2) | [10] | |
| ~0.1 mg/mL in DMSO | [10] | |
| Stock Solution Conc. | 2-10 mg/mL | [6] |
| 20 mg/mL | [7][8] | |
| Working Concentration | 2-20 µg/mL | [7][8] |
| Storage Conditions | ||
| Solid Form | -20°C, desiccated, protected from light | [5][6][10] |
| Stock Solution (Aqueous) | -20°C, in the dark | [7][8] |
| Stock Solution (DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
| Stability | ||
| Solid Form | ≥ 4 years at -20°C | [10] |
| Aqueous Solution | Not recommended for more than one day | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Water
This protocol is suitable for most microbiology applications where this compound is used as a selective agent in culture media.
Materials:
-
This compound sodium salt (powder)
-
Sterile, purified water (e.g., distilled, deionized, or molecular biology grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound sodium salt powder in a sterile conical tube.
-
Dissolving: Add the appropriate volume of sterile, purified water to achieve the desired stock concentration (e.g., for a 20 mg/mL stock solution, add 1 mL of water to 20 mg of this compound).
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical for applications in cell culture.
-
Aliquoting: Dispense the sterilized stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Stock Solution in DMSO
This protocol is often used in drug discovery and development for in vitro assays.
Materials:
-
This compound sodium salt (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Weighing: In a sterile conical tube, weigh the required amount of this compound sodium salt powder.
-
Dissolving: Add the necessary volume of sterile DMSO to reach the desired stock concentration.
-
Mixing: Vortex the solution thoroughly until the this compound is fully dissolved.
-
Aliquoting: Distribute the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
Diagrams
References
- 1. store.p212121.com [store.p212121.com]
- 2. discofinechem.com [discofinechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. toku-e.com [toku-e.com]
- 6. goldbio.com [goldbio.com]
- 7. This compound sodium salt, 100 mg, CAS No. 52152-93-9 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Switzerland [carlroth.com]
- 8. This compound sodium salt, 100 mg, CAS No. 52152-93-9 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. You are being redirected... [bio-world.com]
Application of Cefsulodin in Water Quality Testing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefsulodin is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][2] This selective inhibitory action makes it a valuable tool in water quality testing to differentiate and enumerate specific indicator organisms, such as Escherichia coli and other coliforms, by suppressing the growth of non-target, background bacteria.[3][4][5] this compound functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the final stage of peptidoglycan synthesis in the bacterial cell wall.[3][6] This interference compromises the cell wall's integrity, leading to cell lysis and death.[3][6] Its high specificity for P. aeruginosa and limited activity against other Gram-negative and Gram-positive bacteria allows for the development of selective culture media.[3]
In water quality analysis, this compound is commonly incorporated into media such as MI (Membrane Filter) Agar and Chromogenic Coliform Agar (CCA) to inhibit the growth of Pseudomonas and Aeromonas species, which can interfere with the accurate enumeration of coliforms and E. coli.[4][7][8]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species/Group | Number of Isolates | MIC Range (µg/mL) | Key Findings | Reference |
| Aeromonas spp. | 130 | < 8 (for 102 isolates) | 96% of isolates inhibited at ≤ 10 µg/mL. | [4][9] |
| Coliforms | 94 | > 32 (for 81 isolates) | Generally resistant to lower concentrations of this compound. | [4][9] |
| Pseudomonas aeruginosa | Multiple Strains | 0.5 - 64 | 16- to 32-fold more active than carbenicillin. | [5] |
Table 2: Performance of this compound-Supplemented Chromogenic Coliform Agar (CCA)
| Medium | Target Organism | Sensitivity (%) | Specificity (%) | Selectivity (%) | False Positive Rate (%) | Key Findings | Reference |
| CCA (Standard) | E. coli & Coliforms | 85.3 | 97.3 | 37.9 | Not specified | Lower selectivity due to background growth. | [8] |
| CCA + this compound & Vancomycin | E. coli & Coliforms | 82.2 | 98.6 | 59.0 | 0.7 | Increased selectivity by inhibiting non-target bacteria. | [7][8] |
Table 3: Recovery of Total Coliforms (TC) on this compound-Supplemented Media
| Medium | Comparison Medium | Relative Recovery of TC | Key Findings | Reference |
| Chromocult Coliform Agar with this compound (10 mg/L) | Chromocult Coliform Agar without this compound | 2.46 times lower TC count | This compound-containing medium provided a more accurate TC count by eliminating interference from Aeromonas. | [4] |
| MI Agar | mEndo Agar | 1.8 times higher TC recovery | MI Agar significantly improved the recovery of total coliforms. | [10] |
Experimental Protocols
Protocol 1: Preparation and Use of MI Agar with this compound for Simultaneous Detection of E. coli and Total Coliforms
This protocol is adapted from the EPA Method 1604 and other established laboratory procedures.[11][12]
1. Media Preparation:
-
Suspend 36.5 g of MI Agar powder in 1 liter of purified water.
-
Mix thoroughly and heat with frequent agitation. Boil for one minute to ensure complete dissolution.
-
Autoclave at 121°C for 15 minutes.
-
Cool the medium to 45-50°C in a water bath.
-
Aseptically add 5 mL of a freshly prepared and filter-sterilized 1 mg/mL this compound solution per liter of tempered agar medium. This results in a final concentration of 5 µg/mL.
-
Gently mix and dispense approximately 5 mL of the medium into sterile 50 mm petri dishes.
-
Store the plates at 4°C in the dark for up to two weeks.
2. Water Sample Analysis (Membrane Filtration):
-
Filter a suitable volume of water sample (e.g., 100 mL for drinking water) through a sterile 0.45 µm pore size membrane filter.
-
Aseptically place the membrane filter onto the surface of the prepared MI Agar plate, ensuring no air bubbles are trapped underneath.
-
Invert the plates and incubate at 35°C for 24 hours.
3. Interpretation of Results:
-
After incubation, examine the plates under normal light. Count all colonies that are blue or indigo as E. coli.
-
Expose the plates to long-wave ultraviolet light (366 nm). Count all fluorescent colonies (these will appear blue-green) as total coliforms. The blue E. coli colonies will also fluoresce.
-
Calculate the number of E. coli and total coliforms per 100 mL of the water sample.
Protocol 2: Preparation and Use of Chromogenic Coliform Agar (CCA) with this compound and Vancomycin
This protocol is based on the use of CCA for the detection of E. coli and coliforms with enhanced selectivity.[6][8][13]
1. Media Preparation:
-
Prepare the CCA base medium according to the manufacturer's instructions.
-
After autoclaving and cooling to 45-50°C, aseptically add this compound and vancomycin to the desired final concentrations. A common concentration for this compound is 10 mg/L. Vancomycin is added to inhibit Gram-positive bacteria.
-
Mix gently and pour the supplemented CCA into sterile petri dishes.
-
Allow the plates to solidify and store at 4°C until use.
2. Water Sample Analysis (Membrane Filtration):
-
Filter the water sample through a 0.45 µm membrane filter as described in Protocol 1.
-
Place the membrane filter onto the surface of the supplemented CCA plate.
-
Incubate the plates at 36 ± 2°C for 18-24 hours.
3. Interpretation of Results:
-
Examine the plates for colony color.
-
Colonies that are dark blue to violet are indicative of E. coli. These colonies can be confirmed by adding a drop of Kovacs reagent to test for indole production (a cherry-red color confirms E. coli).
-
Colonies that are salmon to red are indicative of other coliforms.
-
The total coliform count is the sum of the E. coli and other coliform colonies.
-
Colorless colonies are typically non-coliform bacteria.
Visualizations
Caption: Experimental workflow for water quality testing using this compound-containing selective media.
Caption: Selective action of this compound on a mixed bacterial population in water quality testing.
References
- 1. Sub-Inhibitory this compound Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic and Disinfectant Resistance in Tap Water Strains – Insight into the Resistance of Environmental Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 4. Differential susceptibility of aeromonads and coliforms to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activity and susceptibility of this compound, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itwreagents.com [itwreagents.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Differential susceptibility of aeromonads and coliforms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New medium for the simultaneous detection of total coliforms and Escherichia coli in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. NEMI Method Summary - 1604 [nemi.gov]
- 13. This compound and Vancomycin: A Supplement for Chromogenic Coliform Agar for Detection of Escherichia coli and Coliform Bacteria from Different Water Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Cefsulodin in Combination with Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic antimicrobial effects observed when combining the cephalosporin antibiotic cefsulodin with various aminoglycosides, particularly against Pseudomonas aeruginosa. Detailed protocols for in vitro synergy testing are provided to enable researchers to replicate and expand upon these findings.
Introduction
The combination of a β-lactam antibiotic with an aminoglycoside is a well-established strategy to achieve synergistic bactericidal activity, especially in the treatment of severe infections caused by Pseudomonas aeruginosa.[1][2] this compound, a third-generation cephalosporin with potent anti-pseudomonal activity, has been shown to act synergistically with aminoglycosides such as tobramycin, gentamicin, and amikacin.[2][3] This synergy can lead to enhanced bacterial killing, a broader spectrum of activity, and the potential to overcome certain types of antibiotic resistance.[1]
The primary mechanism behind this synergy lies in the complementary actions of the two drug classes. Aminoglycosides disrupt the outer membrane of Gram-negative bacteria, which in turn facilitates the penetration of this compound to its target site, the penicillin-binding proteins (PBPs), leading to inhibition of cell wall synthesis and subsequent cell lysis.
Quantitative Data Summary
The synergistic interaction between this compound and aminoglycosides can be quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A lower FIC index indicates a higher degree of synergy.
Table 1: Summary of Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Aminoglycosides against Pseudomonas aeruginosa
| Aminoglycoside | Mean FIC Index | Percentage of Synergistic Strains | Reference |
| Tobramycin | Synergy enhanced | Not specified | [4] |
| Gentamicin | Not specified | 20% - 80% | [2] |
| Amikacin | Not specified | 20% - 80% | [2] |
Note: Specific FIC index data for direct combinations of this compound with tobramycin, gentamicin, and amikacin were not available in the cited literature. The provided information is based on general statements of synergy and enhancement of activity.
Signaling Pathway and Mechanism of Synergy
The synergistic effect of this compound and aminoglycosides is primarily attributed to a sequential mechanism of action that compromises the bacterial cell envelope at two different points.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Workflow:
References
- 1. Synergy with this compound or piperacillin and three aminoglycosides or aztreonam against aminoglycoside resistant strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the activity of antibiotic combinations in vitro with clinical outcome and resistance emergence in serious infection by Pseudomonas aeruginosa in non-neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic activities of combinations of beta-lactams, fosfomycin, and tobramycin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbiological Assays Utilizing Cefsulodin
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of cefsulodin, a narrow-spectrum cephalosporin antibiotic, in various microbiological assays. This compound is particularly effective against Pseudomonas aeruginosa and is a key component in selective media for the isolation of Yersinia enterocolitica.
Introduction
This compound is a third-generation cephalosporin with a targeted spectrum of activity, primarily against Pseudomonas aeruginosa and, to a lesser extent, Staphylococcus aureus.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[3][4] This targeted action makes this compound a valuable tool in both clinical and research settings for susceptibility testing and as a selective agent in microbiology.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, like other β-lactam antibiotics, disrupts the integrity of the bacterial cell wall. It specifically targets and acylates the transpeptidase domain of penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains. This inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.[3][4] In Pseudomonas aeruginosa, this compound has a high affinity for PBP1a and PBP1b.[4] In Escherichia coli, it has been shown to specifically inhibit PBP1b, which can lead to increased sensitivity to other β-lactam antibiotics.[5][6]
Application 1: Selective Isolation of Yersinia enterocolitica
This compound is a critical component of this compound-Irgasan-Novobiocin (CIN) agar, a selective and differential medium for the isolation of Yersinia enterocolitica.[2][3] CIN agar utilizes this compound, irgasan, and novobiocin to suppress the growth of Gram-positive and many Gram-negative bacteria, while allowing for the growth of Yersinia species.[1] The medium also contains mannitol, which is fermented by Y. enterocolitica, producing acid and resulting in a characteristic "bull's-eye" colony morphology with a deep red center and a translucent border.[7]
Quantitative Data: Performance of CIN Agar
| Organism | Expected Result on CIN Agar |
| Yersinia enterocolitica | Growth, pink to red-centered colonies with a transparent border ("bulls-eye") |
| Escherichia coli | Inhibition |
| Proteus mirabilis | Inhibition |
| Enterococcus faecalis | Inhibition |
Protocol: Isolation of Yersinia enterocolitica using CIN Agar
Materials:
-
CIN (this compound-Irgasan-Novobiocin) Agar plates
-
Clinical or food specimen
-
Inoculating loop
-
Incubator
Procedure:
-
Allow the CIN agar plates to equilibrate to room temperature.
-
Using an inoculating loop, streak the specimen onto the surface of the CIN agar plate to obtain isolated colonies.
-
Incubate the plates aerobically at 25-32°C for 24-48 hours. The lower incubation temperature is recommended for the primary isolation of Yersinia as it enhances the "bull's-eye" colony morphology.[7]
-
Examine the plates for colonies with a characteristic deep red center and a translucent outer zone.[7]
-
Perform further biochemical and/or serological tests on presumptive Yersinia colonies for complete identification.
Application 2: Susceptibility Testing of Pseudomonas aeruginosa
This compound's potent activity against Pseudomonas aeruginosa makes it a valuable agent for susceptibility testing.[1][8] Both disk diffusion and broth microdilution methods can be employed to determine the susceptibility of P. aeruginosa isolates to this compound.
Quantitative Data: this compound Susceptibility Breakpoints for P. aeruginosa
| Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) | Interpretation |
| Disk Diffusion[1][2] | 30 µg | ≥ 18 | - | Susceptible |
| Disk Diffusion[1][2] | 30 µg | 15-17 | - | Intermediate |
| Disk Diffusion[1][2] | 30 µg | ≤ 14 | - | Resistant |
| Broth Microdilution[1] | - | - | ≤ 16 | Susceptible |
| Broth Microdilution[1] | - | - | 32 | Intermediate |
| Broth Microdilution[1] | - | - | ≥ 64 | Resistant |
Quantitative Data: Minimum Inhibitory Concentrations (MICs) of this compound
| Organism | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa[7][8] | 2-4 | 0.5 - 64 |
| Pseudomonas diminuta[9] | - | 1 - 32 |
| Pseudomonas maltophilia[9] | - | 1 - 32 |
| Pseudomonas paucimobilis[9] | - | 1 - 32 |
| Pseudomonas pseudoalcaligenes[9] | - | 1 - 32 |
Protocol: Disk Diffusion Susceptibility Testing for P. aeruginosa
Materials:
-
Mueller-Hinton agar plates
-
P. aeruginosa isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cotton swabs
-
This compound (30 µg) disks
-
Incubator
-
Ruler or calipers
Procedure:
-
Prepare a suspension of the P. aeruginosa isolate in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a this compound (30 µg) disk to the surface of the agar.
-
Incubate the plate at 35°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters and interpret the results based on the established breakpoints.
Application 3: Synergy Testing
This compound can exhibit synergistic activity when combined with other antimicrobial agents, particularly against resistant organisms. This is often assessed using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index.
Quantitative Data: this compound Synergy
| Combination | Organism | Observation |
| This compound + Kanamycin[10] | E. coli | Synergistic action |
| This compound + Kanamycin[10] | S. aureus | Additive effect |
| This compound + Aminoglycosides | P. aeruginosa | Synergistic against 20-80% of isolates[7] |
Protocol: Checkerboard Broth Microdilution for Synergy Testing
Materials:
-
96-well microtiter plates
-
Bacterial isolate
-
Mueller-Hinton broth
-
This compound stock solution
-
Second antimicrobial agent stock solution
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally and the second antimicrobial agent vertically in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL).
-
Include growth control (no antibiotic) and sterility control (no bacteria) wells.
-
Incubate the plate at 35°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Conclusion
This compound is a versatile antibiotic with important applications in microbiological assays. Its targeted activity against Pseudomonas aeruginosa makes it a key agent for susceptibility testing, while its inclusion in selective media like CIN agar is crucial for the isolation of Yersinia enterocolitica. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals utilizing this compound in their work.
References
- 1. dalynn.com [dalynn.com]
- 2. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 6. researchgate.net [researchgate.net]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. journals.asm.org [journals.asm.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.scigiene.com [documents.scigiene.com]
Application Notes and Protocols: Cefsulodin for Selective Isolation of Non-Target Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefsulodin is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][2] This characteristic makes it a valuable selective agent in microbiological culture media for the isolation of various target bacteria by inhibiting the growth of competing non-target organisms, especially Pseudomonas and Aeromonas species.[3][4] These application notes provide detailed information and protocols for using this compound in the selective isolation of bacteria for research and diagnostic purposes.
This compound functions by interfering with the synthesis of the bacterial cell wall.[5] Specifically, it binds to and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[5][6] In Pseudomonas aeruginosa, this compound has a high affinity for PBP1a and PBP1b.[6] This inhibition weakens the cell wall, leading to cell lysis and death.[2][6] Its resistance to certain beta-lactamases further enhances its selective capabilities.[6]
Data Presentation: this compound in Selective Media
The following tables summarize the use of this compound in various selective media, including recommended concentrations and target organisms for isolation.
Table 1: this compound in Selective Agar Media
| Media Type | Target Organism(s) | This compound Concentration | Other Selective Agents | Inhibited Non-Target Bacteria |
| CIN Agar | Yersinia enterocolitica | 15 mg/L (or 7.5 mg per 500 mL) | Irgasan, Novobiocin | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Salmonella typhimurium, Shigella sonnei, Streptococcus faecalis[7] |
| Modified Chocolate Blood Agar | Haemophilus influenzae | Not specified | None | Background respiratory flora |
| Chromogenic Coliform Agar (CCA) with CV Supplement | E. coli and Coliforms | 5 mg/L (2.5 mg per 500 mL) | Vancomycin | Gram-positive bacteria, Pseudomonas spp., Aeromonas spp.[3][4] |
| MI Agar | Total Coliforms and E. coli | Not specified | - | Non-target bacteria in water samples[7] |
Table 2: this compound in Selective Broth Media
| Media Type | Target Organism(s) | This compound Concentration | Other Selective Agents | Inhibited Non-Target Bacteria |
| EHEC Enrichment Broth (EEB) with VCC Supplement | E. coli O157 | Not specified | Vancomycin, Cefixime | Gram-positive organisms, Proteus spp., Pseudomonas spp.[8] |
| Buffered Peptone Water (BPW) with VCC Supplement | E. coli O157 | Not specified | Vancomycin, Cefixime | Gram-positive organisms, Proteus spp., Pseudomonas spp.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Irgasan-Novobiocin (CIN) Agar for Yersinia enterocolitica Isolation
This protocol is designed for the selective isolation of Yersinia enterocolitica from clinical or food samples.
Materials:
-
Yersinia Selective Agar Base
-
CTN Selective Supplement (containing this compound, Triclosan (Irgasan), and Novobiocin)
-
Sterile distilled water
-
Ethanol
-
Sterile petri dishes
-
Autoclave
-
Water bath
Procedure:
-
Prepare the Yersinia Selective Agar Base according to the manufacturer's instructions. This typically involves suspending the powder in purified water and bringing it to a boil to dissolve completely.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Cool the sterilized medium to 45-50°C in a water bath.[9]
-
Aseptically rehydrate the contents of one vial of CTN Selective Supplement. For a supplement containing 7.500 mg of this compound, 2 mg of Triclosan, and 1.250 mg of Novobiocin, add 2 mL of sterile distilled water and 1 mL of ethanol.[10]
-
Gently mix the supplement until completely dissolved.
-
Aseptically add the rehydrated supplement to 500 mL of the cooled Yersinia Selective Agar Base.
-
Mix the medium thoroughly but gently to ensure even distribution of the supplements.
-
Pour the CIN agar into sterile petri dishes and allow them to solidify on a level surface.[9]
-
Store the plates at 2-8°C until use.
Sample Inoculation and Incubation:
-
Inoculate the plates with the sample (e.g., stool suspension, food homogenate).
-
Incubate the plates aerobically at 35°C for up to 48 hours.[9]
-
Examine plates for characteristic colonies of Yersinia enterocolitica.
Protocol 2: Preparation of Chromogenic Coliform Agar (CCA) with this compound-Vancomycin (CV) Supplement for E. coli and Coliform Detection in Water
This protocol enhances the selectivity of CCA for the detection of E. coli and coliform bacteria from water sources by suppressing background microbial growth.[3]
Materials:
-
Chromogenic Coliform Agar (CCA) base
-
E. coli/Coliform Selective Supplement (containing this compound and Vancomycin)[4]
-
Sterile purified water
-
Sterile petri dishes
-
Autoclave
-
Water bath
-
Membrane filtration apparatus (for water samples)
Procedure:
-
Prepare the CCA base according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Cool the sterilized medium to 45-50°C in a water bath.
-
Aseptically rehydrate the E. coli/Coliform Selective Supplement. A typical supplement vial contains 2.5 mg of this compound and 2.5 mg of Vancomycin.[4] Reconstitute with sterile, purified water as per the manufacturer's directions.
-
Aseptically add the rehydrated supplement to the cooled CCA medium.
-
Mix well and pour into sterile petri dishes.
-
Allow the medium to solidify on a level surface.
Water Sample Analysis (Membrane Filtration Method):
-
Filter a known volume of the water sample (e.g., 100 mL) through a sterile membrane filter (0.45 µm pore size).
-
Place the membrane filter onto the surface of the prepared CV-supplemented CCA plate, ensuring no air bubbles are trapped underneath.
-
Incubate the plates at 36 ± 2°C for 21 to 24 hours.[3]
-
Enumerate E. coli (typically blue to purple colonies) and other coliforms (typically pink to red colonies) according to the chromogenic system of the specific CCA medium used.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's bactericidal action.
Caption: General workflow for preparing selective media with this compound.
Caption: Role of this compound in enabling selective bacterial isolation.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. This compound and Vancomycin: A Supplement for Chromogenic Coliform Agar for Detection of Escherichia coli and Coliform Bacteria from Different Water Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 大肠埃希菌/大肠菌群选择性补充剂 for Escherichia coli, for coliforms, pkg of 10 vials, for use with ChromoCult® Coliform Agar | Sigma-Aldrich [sigmaaldrich.com]
- 5. What is this compound Sodium used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. agscientific.com [agscientific.com]
- 8. toku-e.com [toku-e.com]
- 9. dalynn.com [dalynn.com]
- 10. himedialabs.com [himedialabs.com]
Application Notes and Protocols for the Experimental Use of Cefsulodin in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefsulodin is a third-generation cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][2] This characteristic makes it a valuable tool for researchers studying P. aeruginosa infections in various animal models. These application notes provide an overview of this compound's properties and detailed protocols for its use in established murine models of P. aeruginosa infection.
Mechanism of Action
Like other β-lactam antibiotics, this compound inhibits the final stage of peptidoglycan synthesis in the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This inhibition compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[2] this compound has a high affinity for the PBPs of Pseudomonas aeruginosa.[1]
Data Presentation
In Vitro Activity of this compound against Pseudomonas aeruginosa
| Parameter | Value (µg/mL) | Reference |
| MIC50 | 2 | [3] |
| MIC90 | 8 | [3] |
| Susceptibility Breakpoint (MIC) | ≤ 16 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Pharmacokinetic Parameters of this compound in a Murine Model
| Parameter | Value | Administration Route | Dosage | Reference |
| Peak Plasma Concentration | Not explicitly stated, but levels are measurable up to 2 hours post-administration. | Subcutaneous | 20 mg/kg | |
| Time to Peak Plasma Concentration | 15 - 30 minutes | Subcutaneous | 20 mg/kg | |
| Half-life | Not explicitly stated, but plasma levels are not measurable at 2 and 4 hours post-administration. | Subcutaneous | 20 mg/kg |
Experimental Protocols
Murine Model of Pseudomonas aeruginosa Pneumonia
This protocol describes the induction of acute lung infection in mice to evaluate the efficacy of this compound.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)
-
Luria-Bertani (LB) broth and agar
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
This compound sodium salt
-
Sterile saline for injection
-
Animal handling equipment
Protocol:
-
Inoculum Preparation:
-
Culture P. aeruginosa from a frozen stock on an LB agar plate overnight at 37°C.
-
Inoculate a single colony into LB broth and grow overnight at 37°C with shaking.
-
Subculture the overnight culture in fresh LB broth and grow to mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plate counting.
-
-
Infection Procedure (Intranasal Inoculation):
-
Anesthetize mice using an appropriate method.
-
Once anesthetized, gently instill a specific volume of the bacterial suspension (e.g., 20-50 µL) into the nares of the mouse.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administer this compound via a suitable route, such as subcutaneous (SC) or intraperitoneal (IP) injection.
-
A suggested starting dosage, based on pharmacokinetic data, is 20 mg/kg. However, dose-ranging studies are recommended to determine the optimal therapeutic dose for the specific infection model and bacterial strain.
-
Treatment can be initiated at a specified time point post-infection (e.g., 2-4 hours) and continued for a defined period (e.g., 3-7 days), with dosing frequency determined by the half-life of the drug in mice (e.g., every 6-8 hours).
-
-
Efficacy Assessment:
-
Monitor mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At the end of the experiment, euthanize the mice and aseptically harvest the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on selective agar (e.g., Cetrimide agar) to determine the bacterial load (CFU/gram of tissue).
-
Compare the bacterial loads in this compound-treated mice to those in a vehicle-treated control group.
-
Murine Model of Pseudomonas aeruginosa Pyelonephritis
This model is used to study kidney infections and the efficacy of antimicrobial agents.
Materials:
-
Pseudomonas aeruginosa strain
-
Culture media and PBS as described above
-
Anesthetic
-
This compound sodium salt
-
Sterile saline
-
Surgical instruments for transurethral catheterization (optional)
Protocol:
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the pneumonia model.
-
Infection Procedure (Transurethral Inoculation):
-
Anesthetize the mice.
-
Carefully insert a fine, sterile catheter into the urethra to instill the bacterial suspension directly into the bladder.
-
Alternatively, a direct injection into the bladder can be performed following a small abdominal incision.
-
An inoculum of approximately 10^7 - 10^8 CFU is typically used.
-
-
This compound Treatment:
-
Administer this compound as described in the pneumonia model protocol. A study has reported the use of a "suboptimal dose" in a murine pyelonephritis model, which suggests that dose-response evaluations are critical.[4] A starting point could be a dose range of 10-50 mg/kg administered subcutaneously or intraperitoneally.
-
-
Efficacy Assessment:
-
Aseptically collect the kidneys and bladder.
-
Homogenize the tissues separately in sterile PBS.
-
Determine the bacterial load (CFU/gram of tissue) by plating serial dilutions of the homogenates.
-
Compare the bacterial counts between the this compound-treated and control groups.
Visualizations
Caption: Workflow for P. aeruginosa pneumonia model and this compound treatment.
References
- 1. Activity of this compound and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. [this compound, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy of Pseudomonas aeruginosa pyelonephritis in neutropenic mice with human antilipopolysaccharide monoclonal antibody and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting atypical colony morphology on CIN agar
Technical Support Center: CIN Agar Analysis
Welcome to the technical support center for Cefsulodin-Irgasan-Novobiocin (CIN) Agar. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in accurately interpreting colony morphology and resolving common issues encountered during their work with this selective and differential medium.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind CIN agar and its expected results?
CIN Agar, also known as Yersinia Selective Agar, is a medium designed for the selective isolation and differentiation of Yersinia enterocolitica.[1] Its principle relies on a combination of selective and differential agents.
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Selectivity : The medium contains crystal violet, sodium deoxycholate, and a combination of antibiotics (this compound, irgasan, and novobiocin) to suppress the growth of most Gram-positive and many Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[2][3][4]
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Differentiation : The medium contains mannitol as a fermentable carbohydrate.[5] Organisms that can ferment mannitol, like Yersinia enterocolitica, produce acid byproducts.[6] This localized drop in pH causes the neutral red pH indicator to turn red, resulting in a colony with a deep red center.[2][3] The characteristic "bull's-eye" colony has a dark red center surrounded by a colorless, translucent border.[2][4] This appearance is typically observed after 24-48 hours of incubation.[2]
Q2: I don't see the classic "bull's-eye" colonies. What could be the cause?
Several factors can lead to atypical colony morphology. This can include the presence of other organisms, improper incubation conditions, or issues with the medium itself.
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Non-Yersinia Growth : Several other bacterial species can grow on CIN agar and may exhibit morphologies that can be confused with Yersinia.[1] Organisms like Aeromonas, Serratia liquefaciens, Citrobacter freundii, and Enterobacter agglomerans can grow and show similar colonial characteristics.[1][7]
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Incubation Temperature : The characteristic "bull's-eye" appearance is more pronounced and pigmentation is stronger when plates are incubated at a lower temperature (22-25°C) for 48 hours compared to 35°C for 24 hours.[7] Some Yersinia strains may even be inhibited at 35°C.[7]
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Incubation Time : The typical "bull's-eye" develops after 18 to 48 hours.[3][7] Observing the plate too early may not allow for the full development of the characteristic morphology.
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Strain Variation : Not all strains of Y. enterocolitica may produce a textbook "bull's-eye" colony; appearances can vary.[6]
Q3: There is growth on my plate, but the colonies are colorless or pink without a distinct red center. What does this indicate?
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Colorless/Translucent Colonies : These are typically formed by organisms that do not ferment mannitol.[3] While inhibited by the selective agents, some non-mannitol fermenters may still grow, and they will appear as clear, colorless colonies.[3]
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Pink/Mucoid Colonies : Some organisms that are not inhibited, such as Enterobacter cloacae and Serratia marcescens, may appear as raised, mucoid colonies with a diffuse pink coloration rather than a distinct red center.[7]
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Delayed Fermentation : If viewed too early, mannitol-fermenting organisms may not have produced enough acid to cause the distinct color change. Re-incubating for a longer period may be necessary.
Q4: My CIN agar plates show no growth at all, even with a suspected positive sample. What went wrong?
The absence of growth can be attributed to several factors ranging from media preparation to the viability of the inoculum.
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Incorrect Media Preparation : The antimicrobial supplements (this compound, Irgasan, Novobiocin) are heat-labile and should be added aseptically to the autoclaved agar base after it has cooled to 45-50°C.[1][2] Adding the supplement when the medium is too hot can destroy the antibiotics, while adding it when too cool can cause poor mixing.
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Improper Storage : The prepared medium should be stored away from direct light at 4°C to 8°C.[3]
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False-Negative Strains : Some strains of Yersinia enterocolitica may not grow on CIN agar, leading to false-negative results.[6]
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Low Inoculum : When working with selective media, using a very low number of colony-forming units (CFU) might result in no growth.[8] If the inoculum concentration is too low, the bacteria may not overcome the inhibitory effects of the medium.[8]
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Cold Enrichment : Some strains of Yersinia may require a cold enrichment step (e.g., at 4°C in phosphate-buffered saline) before being plated on CIN agar to improve recovery.[4]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended actions to take.
| Observed Issue | Potential Causes | Recommended Actions |
| No "Bull's-Eye" Appearance | 1. Growth of non-Yersinia species (Citrobacter, Serratia, Enterobacter).[1][7] 2. Incubation temperature is too high (e.g., 35°C).[7] 3. Incubation time is too short.[3] | 1. Perform biochemical tests (e.g., Kligler Iron Agar, urea) for definitive identification.[7] 2. Incubate plates at a lower temperature (22-25°C) for 48 hours to enhance "bull's-eye" formation.[7] 3. Examine plates after 24 and 48 hours. |
| Poor or No Growth | 1. Incorrect preparation of media (antibiotics destroyed by heat).[1][2] 2. Low inoculum density.[8] 3. Some Yersinia strains may be inhibited.[6][7] 4. Expired or improperly stored media.[3] | 1. Ensure the agar base is cooled to 45-50°C before adding the selective supplement.[1] 2. Confirm inoculum viability on a non-selective medium like Tryptic Soy Agar.[8] 3. Consider using a cold enrichment protocol prior to plating.[4] 4. Perform a Quality Control check on the media batch with a known Y. enterocolitica strain.[4] |
| Growth of Spreading Colonies (e.g., Proteus) | 1. Ineffective selective agents. 2. Incorrect antibiotic concentration. | 1. Verify the correct preparation of the CIN selective supplement and its addition to the base.[1] 2. Check the expiration date of the media and supplements. |
| Color of Medium is Not Orange-Red/Pink | 1. Incorrect pH. The final pH should be 7.4 ± 0.2 at 25°C.[1] 2. Improperly prepared medium. | 1. Check the pH of the prepared medium before pouring plates. Adjust if necessary. 2. Review the manufacturer's instructions for media preparation.[2] |
Data Summary: Differentiating Organisms on CIN Agar
This table provides a reference for the expected colony morphology of various microorganisms on CIN agar.
| Organism | Mannitol Fermentation | Typical Colony Morphology |
| Yersinia enterocolitica | Positive | "Bull's-eye" colonies : deep red center with a surrounding translucent border.[1][2] Colonies are typically 0.5 to 2.5 mm in diameter.[6] |
| Aeromonas hydrophila | Positive | Can produce "bull's-eye" colonies similar to Yersinia.[7] |
| Citrobacter freundii | Positive | Can produce colonies that resemble Yersinia.[1][7] |
| Serratia liquefaciens | Positive | Can produce colonies that resemble Yersinia.[1][7] |
| Enterobacter agglomerans | Positive | Can produce colonies that resemble Yersinia.[1][7] |
| Escherichia coli | Variable | Typically inhibited or shows partial inhibition.[1] If growth occurs, colonies may be pink to red.[6] |
| Pseudomonas aeruginosa | Negative | Typically inhibited or shows partial inhibition.[1] |
| Enterococcus faecalis | N/A | No growth (inhibited).[1] |
| Staphylococcus aureus | N/A | No growth (inhibited).[1] |
Experimental Protocols
Protocol 1: Preparation of CIN Agar
This protocol is based on a typical formulation using a dehydrated agar base and a selective supplement.
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Rehydration : Suspend the specified amount of Yersinia Agar Base powder (e.g., 58.04 grams) in 1 liter of purified water.[1]
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Dissolution : Mix thoroughly and heat to boiling with frequent agitation to completely dissolve the powder.[2]
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Sterilization : Autoclave the dissolved medium at 121°C for 15 minutes.[1]
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Cooling : Transfer the autoclaved medium to a water bath and allow it to cool to 45-50°C.[2]
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Supplement Addition : Aseptically rehydrate the CIN selective supplement with sterile distilled water as per the manufacturer's instructions. Add the rehydrated supplement to the cooled agar base.[1]
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Mixing and Pouring : Mix the final medium gently but thoroughly to ensure uniform distribution of the supplement. Pour the medium into sterile petri dishes and allow them to solidify on a level surface.
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Storage : Store the prepared plates at 4-8°C in the dark.[3]
Protocol 2: Quality Control (QC) of CIN Agar
Before using a new batch of CIN agar for experimental samples, its performance should be verified with control organisms.
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Organism Selection : Use well-characterized strains for positive and negative controls.
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Inoculation : Prepare a standardized suspension of each control organism. Using a sterile loop, streak each organism onto a separate, labeled CIN agar plate to obtain isolated colonies.
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Incubation : Incubate the plates aerobically at 25°C for 48 hours.[4]
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Result Interpretation :
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Documentation : Record the lot number, date, and results of the QC testing. Do not use the batch if it fails to perform as expected.
Visualizations
Diagram 1: CIN Agar Workflow
Caption: Workflow for CIN agar preparation and quality control.
Diagram 2: Differential Mechanism of CIN Agar
Caption: Differentiation of bacteria on CIN agar via mannitol fermentation.
Diagram 3: Troubleshooting Atypical Colony Morphology
Caption: A logical workflow for troubleshooting atypical results on CIN agar.
References
- 1. microbenotes.com [microbenotes.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. dalynn.com [dalynn.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. VetBact [vetbact.org]
- 6. labtestsguide.com [labtestsguide.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. blog.microbiologics.com [blog.microbiologics.com]
Technical Support Center: Optimizing Cefsulodin Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cefsulodin concentration in selective media, primarily focusing on the reduction of false positives during the isolation of target organisms like Yersinia enterocolitica.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in microbiological media?
A1: this compound is a narrow-spectrum cephalosporin antibiotic primarily used as a selective agent in culture media to isolate specific bacteria. Its most common application is in this compound-Irgasan-Novobiocin (CIN) agar, which is formulated for the selective isolation of Yersinia enterocolitica from clinical and food samples.[1][2] It is also used in other selective media, such as those for isolating Pseudomonas aeruginosa, due to its high activity against this pathogen.[1]
Q2: How does this compound work to select for specific bacteria?
A2: Like other β-lactam antibiotics, this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] This disruption of the peptidoglycan layer compromises the cell wall's integrity, leading to cell lysis and death.[1] Yersinia enterocolitica exhibits natural resistance to the concentrations of this compound typically used in CIN agar, while many other common Gram-negative and Gram-positive bacteria are inhibited.
Q3: What are common causes of false-positive results on media containing this compound, such as CIN agar?
A3: False-positive results on CIN agar typically arise from the growth of non-target bacteria that are resistant to the selective agents and can mimic the colonial morphology of Yersinia enterocolitica. A key characteristic of Y. enterocolitica on CIN agar is the fermentation of mannitol, which produces acid, leading to a characteristic "bull's-eye" colony with a deep red center and a transparent border.[3] Several other mannitol-fermenting bacteria can also grow and produce similar-looking colonies, leading to false positives. These include species of Citrobacter, Enterobacter, Serratia, and Aeromonas.[4][5][6]
Q4: What is the typical concentration range for this compound in selective media?
A4: The concentration of this compound in selective media can vary depending on the target organism and the sample type. For the isolation of Yersinia enterocolitica on CIN agar, concentrations typically range from 4 µg/mL to 15 µg/mL.[7] A lower concentration may be used to improve the recovery of some Yersinia species that might be partially inhibited by higher concentrations, while a higher concentration provides better suppression of background flora.[7][8]
Q5: How should this compound be stored and handled to ensure its stability?
A5: this compound sodium salt should be stored desiccated at -20°C for the long term and protected from light.[1][9] For short-term storage, 2-8°C is acceptable.[1] Aqueous stock solutions of this compound are most stable in a pH range of 3.2 to 5.7.[10] It is recommended to prepare fresh stock solutions and add them to the culture medium after it has been autoclaved and cooled to 45-50°C to prevent thermal degradation.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in selective media, with a focus on resolving false-positive results.
Problem 1: High incidence of non-target colonies (potential false positives).
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Possible Cause 1.1: this compound concentration is too low.
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Solution: The working concentration of this compound may be insufficient to inhibit the growth of resistant background flora in your specific sample type. It is crucial to determine the optimal concentration experimentally.
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Recommendation: Perform a dose-response experiment (kill curve) to determine the Minimum Inhibitory Concentration (MIC) for the common interfering organisms in your samples. The optimal working concentration should be slightly higher than the MIC to ensure effective selection.
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Possible Cause 1.2: Degradation of this compound.
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Solution: this compound may have degraded due to improper storage or handling.
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Recommendation: Prepare a fresh stock solution of this compound from a reliable source. Ensure that the antibiotic is added to the media after it has cooled to below 50°C.[11] Use freshly prepared plates for your experiments, as the stability of antibiotics in agar plates can decrease over time.[11]
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Possible Cause 1.3: Presence of inherently resistant non-target bacteria.
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Solution: Some bacterial species are naturally resistant to this compound and can grow on selective media.
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Recommendation: Use supplementary biochemical tests or molecular methods to confirm the identity of presumptive positive colonies. Consider using a modified selective medium if a particular interfering organism is consistently present. For example, a modified CIN agar has been shown to better differentiate Yersinia from species like Citrobacter freundii and Enterobacter cloacae.[4][5][6]
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Problem 2: Poor or no growth of the target organism.
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Possible Cause 2.1: this compound concentration is too high.
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Solution: While the target organism is generally resistant, excessively high concentrations of this compound can inhibit its growth, especially for certain strains or species.[7][12]
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Recommendation: Review the literature for recommended concentrations for your specific target organism. If inhibition is suspected, test a lower concentration of this compound. A study on CIN agar showed that a lower concentration (4 µg/mL) was less inhibitory to some Yersinia species compared to a higher concentration (15 µg/mL).[7]
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Possible Cause 2.2: Inactivation of the antibiotic is required for the growth of the target organism.
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Solution: This is less common for this compound but can be a factor with some antibiotics.
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Recommendation: This is not a typical issue with this compound-based selective media for Yersinia or Pseudomonas.
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Data Presentation
Table 1: this compound Concentrations in this compound-Irgasan-Novobiocin (CIN) Agar and Effects on Yersinia Growth
| This compound Concentration | Media Type | Target Organism | Observations | Reference |
| 4 µg/mL | CIN I agar (low concentration) | Yersinia pseudotuberculosis | 48% of strains were inhibited. | [7] |
| 4 µg/mL | CIN I agar (low concentration) | Yersinia enterocolitica 3B/O3 | 44% of strains were inhibited. | [7] |
| 15 µg/mL | CIN II agar (high concentration) | Yersinia pseudotuberculosis | 83% of strains were inhibited; inhibition was significantly more extensive than at the lower concentration. | [7] |
| 15 µg/mL | CIN II agar (high concentration) | Yersinia enterocolitica 3B/O3 | 54% of strains were inhibited. | [7] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound for Select Bacteria
| Bacterium | MIC Range (µg/mL) | Notes | Reference |
| Pseudomonas aeruginosa | ≤ 16 | Considered susceptible. | [13] |
| Pseudomonas aeruginosa | ≥ 64 | Considered resistant. | [13] |
| Yersinia pseudotuberculosis | ≤ 15 | All tested strains were susceptible at this concentration. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Irgasan-Novobiocin (CIN) Agar with Variable this compound Concentration
This protocol describes the preparation of CIN agar and how to adjust the this compound concentration.
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Prepare the Base Medium:
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Suspend the appropriate amount of CIN Agar Base powder in 1 liter of purified water (consult the manufacturer's instructions for the exact amount, typically around 57.5 g/L).[3][14]
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Heat with frequent agitation and boil for one minute to ensure complete dissolution.[3]
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Sterilize by autoclaving at 121°C for 15 minutes.[3]
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Cool the medium to 45-50°C in a water bath.[3]
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Prepare the Antibiotic Supplement:
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Aseptically rehydrate the CIN selective supplement (which typically contains this compound, irgasan, and novobiocin) according to the manufacturer's instructions.
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To prepare a custom this compound concentration, create a sterile stock solution of this compound sodium salt in a suitable solvent (e.g., sterile distilled water). For example, to make a 10 mg/mL stock, dissolve 100 mg of this compound in 10 mL of sterile water and filter-sterilize.
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-
Add the Supplement to the Base Medium:
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Aseptically add the rehydrated standard supplement or your custom this compound stock solution to the cooled base medium.
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To achieve a final concentration of 4 µg/mL in 1 liter of medium, add 0.4 mL of a 10 mg/mL this compound stock solution.
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To achieve a final concentration of 15 µg/mL in 1 liter of medium, add 1.5 mL of a 10 mg/mL this compound stock solution.
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If using a custom this compound concentration, ensure you also add the other selective agents (irgasan and novobiocin) at their recommended concentrations if they are not in a combined supplement.
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Pour the Plates:
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Mix the medium well by gentle swirling.
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Pour the agar into sterile Petri dishes.
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Allow the plates to solidify at room temperature.
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Store the prepared plates at 2-8°C.
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Protocol 2: Determining Optimal this compound Concentration Using a Kill Curve (Dose-Response Assay)
This protocol helps determine the minimum concentration of this compound required to inhibit the growth of common non-target, false-positive-causing bacteria from your samples.
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Prepare a Range of this compound Concentrations:
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Prepare a series of agar plates or broth tubes with varying concentrations of this compound. A good starting range to test would be 1, 2, 4, 8, 16, 32, and 64 µg/mL.
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Include a control plate or tube with no this compound.
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Inoculate with Non-Target Bacteria:
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Isolate and identify the common false-positive-causing bacteria from your previous experiments.
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Prepare a standardized inoculum of each isolate (e.g., a 0.5 McFarland standard).
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Inoculate the prepared media with the non-target bacterial strains. For agar plates, you can streak for isolation or spread a diluted culture. For broth, add a standardized volume of the inoculum.
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-
Incubate:
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Incubate the plates or tubes under the appropriate conditions for the test organisms (e.g., 25-30°C for 24-48 hours for bacteria commonly found with Yersinia).[15]
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-
Observe and Determine the Minimum Inhibitory Concentration (MIC):
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For agar plates, the MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
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For broth cultures, the MIC is the lowest concentration that shows no visible turbidity.
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Select the Working Concentration:
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The optimal working concentration for your selective medium should be slightly above the MIC determined for the most resistant non-target organism you wish to inhibit. This ensures robust selection against these false-positive-causing bacteria.
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Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. agscientific.com [agscientific.com]
- 2. Synthesis of a selective agar medium for Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 4. Evaluation of a Modified this compound-Irgasan-Novobiocin Agar for Isolation of Yersinia spp | PLOS One [journals.plos.org]
- 5. Collection - Evaluation of a Modified this compound-Irgasan-Novobiocin Agar for Isolation of Yersinia spp - PLOS ONE - Figshare [plos.figshare.com]
- 6. Evaluation of a modified this compound-Irgasan-Novobiocin agar for isolation of Yersinia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth of Yersinia pseudotuberculosis and Yersinia enterocolitica biotype 3B serotype O3 inhibited on this compound-Irgasan-novobiocin agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound sodium salt (SCE-129), Antibiotic for Culture Media Use Only | 52152-93-9 | C-2490 [biosynth.com]
- 10. Stability of this compound in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Chromogenic Medium for Selective Isolation of Yersinia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. labtestsguide.com [labtestsguide.com]
degradation of cefsulodin in culture media over time
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing cefsulodin in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound in various conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected antimicrobial susceptibility testing (AST) results (e.g., variable zone diameters or MIC values). | 1. Degradation of this compound in media: this compound, like other β-lactam antibiotics, can degrade in culture media, especially at 37°C.[1] 2. Improper inoculum density: The concentration of the bacterial inoculum can significantly impact results.[2] 3. Incorrect pH of the medium: The stability of this compound is pH-dependent, with optimal stability in the pH range of 3.2-5.7.[3] Culture media with a pH outside this range can accelerate degradation. 4. Variation in media composition: Different brands or lots of culture media can have slight variations in their composition, affecting antibiotic activity. | 1. Use freshly prepared media: Prepare media containing this compound on the day of use for best results. If storage is necessary, refrigerate plates and use them within a short timeframe. 2. Standardize inoculum: Prepare the bacterial inoculum to a standard turbidity (e.g., 0.5 McFarland standard) to ensure consistent cell density. 3. Verify media pH: Check and adjust the pH of the culture medium before adding this compound, if necessary and compatible with your experimental goals. 4. Maintain consistency: Use the same brand and lot of culture medium throughout a series of related experiments to minimize variability. |
| Loss of this compound activity in stock solutions. | 1. Improper storage conditions: this compound solutions are sensitive to temperature and light.[1] 2. Frequent freeze-thaw cycles: Repeatedly freezing and thawing stock solutions can lead to degradation.[1] 3. Inappropriate solvent: While soluble in water, long-term stability in aqueous solutions at room temperature is limited.[4] | 1. Store stock solutions at -20°C or -80°C: For long-term storage, keep stock solutions frozen.[1] Protect from light by using amber tubes or wrapping tubes in foil. 2. Aliquot stock solutions: Dispense the stock solution into single-use aliquots to avoid multiple freeze-thaw cycles. 3. Prepare fresh working solutions: It is recommended not to store aqueous solutions for more than one day.[4] Prepare fresh dilutions from frozen stock solutions for each experiment. |
| Precipitation of this compound in stock or working solutions. | 1. Exceeding solubility limits: this compound has a finite solubility in different solvents. 2. pH of the solvent: The solubility of this compound can be influenced by the pH of the aqueous solution. | 1. Consult solubility data: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent (e.g., approximately 10 mg/mL in PBS, pH 7.2).[4] 2. Use appropriate solvents and buffers: For aqueous solutions, ensure the pH is within a suitable range for solubility. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store this compound stock solutions?
For microbiological applications, a common stock solution concentration is 10 mg/mL in sterile deionized water.[5] Due to limited stability in aqueous solutions, it is highly recommended to prepare single-use aliquots and store them at -20°C for up to one month or at -80°C for up to six months.[1] When preparing the stock solution, ensure the powder is fully dissolved. Sterilize the stock solution by filtering it through a 0.22 µm filter.
2. What is the recommended working concentration of this compound in culture media?
The working concentration of this compound can vary depending on the application. For susceptibility testing, the concentrations will vary based on the expected MIC of the organism.[6] For use as a selective agent in media, concentrations can range from 4 mg/L to 10 mg/L.[5]
3. How stable is this compound in culture media during a typical experiment?
This compound, being a β-lactam antibiotic, is susceptible to degradation in aqueous environments, including culture media, particularly at incubation temperatures like 37°C.[1] The rate of degradation is influenced by the medium's pH and temperature. For experiments lasting several hours to overnight, a significant reduction in the active this compound concentration can occur. Therefore, it is crucial to use freshly prepared media for sensitive applications like MIC determination.
4. What is the primary mechanism of this compound degradation?
The primary mechanism of degradation for this compound, and other β-lactam antibiotics, is the hydrolysis of the β-lactam ring. This process is catalyzed by factors such as pH (especially alkaline conditions) and temperature. The opening of the β-lactam ring renders the antibiotic inactive as it can no longer bind effectively to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[7][8]
5. Are the degradation products of this compound biologically active?
Generally, the hydrolysis of the β-lactam ring results in biologically inactive products. The antibacterial efficacy of this compound is dependent on the intact β-lactam ring. Once this ring is opened, the molecule loses its ability to inhibit bacterial cell wall synthesis.
Data on this compound Stability
The stability of this compound is a critical factor for the reproducibility of experimental results. The following tables summarize available data on its stability in various conditions.
Table 1: Stability of this compound in Aqueous Solutions at Different Temperatures
| Temperature | Storage Condition | Stability (Time to 10% loss of potency) |
| 24°C | 5% Dextrose Injection | ~ 1 day |
| 5°C | 5% Dextrose Injection | ~ 17 days |
| -10°C | 5% Dextrose Injection | ≥ 60 days |
| -20°C | Stock Solution (in water/DMSO) | 1 month |
| -80°C | Stock Solution (in water/DMSO) | 6 months |
| Data compiled from references[1][3]. |
Table 2: Estimated Half-life of β-Lactam Antibiotics in Common Culture Media at 37°C
| Culture Medium | Antibiotic | Estimated Half-life (hours) |
| MOPS Medium (pH 7.4) | Mecillinam | ~ 2 hours |
| Luria-Bertani (LB) Broth | Mecillinam | ~ 4-5 hours |
| MOPS Medium (pH 7.4) | Aztreonam | > 6 hours |
| MOPS Medium (pH 7.4) | Cefotaxime | > 6 hours |
| Data from reference[1]. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Culture Media via HPLC
This protocol outlines a general procedure for quantifying the degradation of this compound in a liquid culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials
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This compound sodium salt
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Sterile liquid culture medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
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Sterile microcentrifuge tubes
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0.22 µm syringe filters
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HPLC system with a UV detector
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C18 reversed-phase HPLC column
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HPLC-grade acetonitrile
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HPLC-grade water
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Ammonium acetate
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Methanol (for sample preparation, if necessary)
2. Preparation of Solutions
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Mobile Phase: A common mobile phase for this compound analysis is a mixture of acetonitrile and an aqueous buffer, such as 0.035 M ammonium acetate buffer (pH 5.2). A typical ratio is 4.5:95.5 (v/v) acetonitrile to buffer.[9]
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This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile water. Filter-sterilize using a 0.22 µm syringe filter.
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This compound-Spiked Culture Medium: Add the this compound stock solution to the sterile culture medium to achieve the desired final concentration (e.g., 20 µg/mL).
3. Experimental Procedure
-
Dispense the this compound-spiked culture medium into sterile tubes.
-
Incubate the tubes at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from a tube.
-
Immediately process the sample to stop further degradation. This can be done by rapid cooling on ice and/or centrifugation to remove any potential microbial growth (if the medium was inoculated).
-
If the medium contains proteins or other components that might interfere with the HPLC analysis, a protein precipitation step may be necessary. Add one volume of cold methanol to the sample, vortex, and centrifuge at high speed to pellet the precipitate.[9]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples by HPLC.
4. HPLC Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: As prepared in step 2.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Injection Volume: 20 µL.
5. Data Analysis
-
Generate a standard curve by running known concentrations of this compound.
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Quantify the concentration of this compound in each sample at each time point by comparing the peak area to the standard curve.
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Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Workflow for assessing this compound stability in culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of this compound in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. agscientific.com [agscientific.com]
- 6. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights for β-Lactam Antibiotics [biomolther.org]
- 9. Determination of this compound in biological fluids by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cefsulodin Resistance in Pseudomonas aeruginosa
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for addressing cefsulodin resistance in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My P. aeruginosa isolates show high Minimum Inhibitory Concentrations (MICs) to this compound. What are the primary resistance mechanisms I should investigate?
A1: High this compound MICs in P. aeruginosa are typically driven by one or a combination of the following mechanisms:
-
Enzymatic Degradation: The most common mechanism is the overproduction of the chromosomal AmpC β-lactamase.[1][2] This enzyme hydrolyzes this compound, inactivating it before it can reach its target.
-
Target Modification: this compound's primary target is Penicillin-Binding Protein 3 (PBP3).[3][4] Mutations in the gene encoding PBP3 can reduce the binding affinity of this compound, rendering it less effective.[3][4]
-
Active Efflux: Efflux pumps, particularly those of the Resistance-Nodulation-Cell Division (RND) family like MexAB-OprM, can actively transport this compound out of the bacterial cell, preventing it from reaching a sufficient intracellular concentration.
-
Reduced Permeability: Mutations in outer membrane porin proteins can limit the influx of this compound into the periplasmic space where its target is located.
Q2: How can I determine if AmpC β-lactamase overproduction is the cause of resistance in my strains?
A2: You can perform a nitrocefin assay to detect β-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when hydrolyzed by a β-lactamase. A rapid color change upon exposure to your bacterial lysate or whole cells indicates the presence of β-lactamase activity. For a detailed protocol, see the "Experimental Protocols" section below.
Q3: The this compound MIC for my isolate increased dramatically after a period of exposure. Why did this happen?
A3: This phenomenon is known as the development of acquired resistance. A P. aeruginosa strain that was initially susceptible can become highly resistant during therapy or experimental exposure.[5] This is often due to spontaneous mutations leading to the constitutive (constant) overproduction of AmpC β-lactamase.[5][6] In one documented case, a strain's MIC increased from 4 µg/mL to over 64 µg/mL after 12 days of this compound treatment.[5]
Q4: I suspect efflux pumps are contributing to resistance. How can I test this hypothesis?
A4: To investigate the role of efflux pumps, you can determine the MIC of this compound in the presence and absence of an efflux pump inhibitor (EPI). A commonly used broad-spectrum EPI for P. aeruginosa is Phenylalanine-Arginine β-Naphthylamide (PAβN).[7] A significant reduction (four-fold or greater) in the this compound MIC when PAβN is added suggests that efflux is a contributing mechanism of resistance.
Q5: What are the most effective strategies to overcome this compound resistance in the lab?
A5: Two primary strategies are recommended:
-
Combination Therapy with Aminoglycosides: this compound exhibits significant synergy with aminoglycosides (e.g., gentamicin, tobramycin, amikacin) against P. aeruginosa.[1][6] This combination can be effective even against strains resistant to aminoglycosides.[1] Synergy can be quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) Index.
-
Use of β-Lactamase Inhibitors: While older inhibitors like clavulanic acid are not very effective against AmpC, newer combinations such as ceftazidime-avibactam or ceftolozane-tazobactam are designed to be stable against AmpC hydrolysis and can be effective against this compound-resistant strains.[8][9][10]
Data Presentation: this compound Activity
The following tables summarize key quantitative data regarding the efficacy of this compound against P. aeruginosa.
Table 1: this compound MIC Breakpoints and Typical Ranges
| Category | MIC (µg/mL) | Reference |
|---|---|---|
| Susceptible | ≤ 16 | [11] |
| Resistant | ≥ 64 | [11] |
| MIC₅₀ (50% of isolates inhibited) | 2 - 4 |[6] |
Table 2: Example of Acquired this compound Resistance in P. aeruginosa
| Strain Status | MIC (µg/mL) | Notes | Reference |
|---|---|---|---|
| Pre-treatment (Susceptible) | 4 | Isolate from a patient before this compound therapy. | [5] |
| Post-treatment (Resistant) | > 64 | Same isolate after 12 days of this compound therapy. |[5] |
Table 3: Effect of Combination Therapy on this compound Activity
| Combination | Effect | Observation | Reference(s) |
|---|---|---|---|
| This compound + Aminoglycosides | Synergistic | Synergy observed against 20% - 80% of P. aeruginosa isolates.[6] Effective in approximately two-thirds of aminoglycoside-resistant isolates.[1] | [1][6][9][12] |
| this compound + Efflux Pump Inhibitor (PAβN) | Potentiation | The addition of an EPI can reduce the MIC of β-lactams and other antibiotics by blocking their removal from the cell.[7] |[7][13] |
Experimental Protocols
Broth Microdilution for MIC Determination (CLSI Guidelines)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
This compound powder.
-
P. aeruginosa isolate(s).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare Antibiotic Dilutions: Create a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The concentration range should bracket the expected MIC. A typical range for this compound could be 256 µg/mL down to 0.25 µg/mL.
-
Inoculate Plate: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. The final volume in each well should be uniform (e.g., 100 µL).
-
Controls: Include a growth control well (inoculum in broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between two antimicrobial agents (e.g., this compound and an aminoglycoside).[16][17][18]
Procedure:
-
Plate Setup: Use a 96-well plate. Along the x-axis, create serial dilutions of Drug A (e.g., this compound). Along the y-axis, create serial dilutions of Drug B (e.g., gentamicin).
-
Controls: The last row should contain dilutions of Drug A alone, and the last column should contain dilutions of Drug B alone.
-
Inoculation: Inoculate all wells with a P. aeruginosa suspension prepared as described for the MIC protocol (final concentration of 5 x 10⁵ CFU/mL).
-
Incubation: Incubate at 35°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of A + FIC of B
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
-
Nitrocefin Assay for β-Lactamase Detection
This is a rapid, qualitative assay to detect the presence of β-lactamase enzymes.[3][19]
Materials:
-
Nitrocefin powder.
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.0.
-
Microscope slide or filter paper.
-
P. aeruginosa colonies.
Procedure:
-
Prepare Nitrocefin Solution:
-
Prepare a stock solution of 10 mg/mL nitrocefin in DMSO.
-
Dilute the stock solution with PBS to a working concentration of 0.5-1.0 mg/mL. The working solution should be yellow.
-
-
Slide Assay:
-
Place a drop of the nitrocefin working solution on a clean glass slide.
-
Using a sterile loop, pick a bacterial colony and emulsify it in the drop.
-
-
Interpretation: A positive result is indicated by a color change from yellow to red, typically within 30 minutes. This change signifies the hydrolysis of the β-lactam ring in nitrocefin.
Visualizations: Pathways and Workflows
AmpC β-Lactamase Regulation Pathway
The expression of the AmpC β-lactamase is tightly linked to peptidoglycan recycling. Under normal conditions, the transcriptional regulator AmpR represses ampC expression. During β-lactam exposure or due to mutations in key regulatory genes (ampD), cell wall fragments (muropeptides) accumulate in the cytoplasm. These muropeptides are transported by the permease AmpG and subsequently bind to AmpR, converting it into an activator that dramatically increases ampC gene transcription, leading to resistance.[20][21][22][23]
Caption: Regulation of AmpC expression in P. aeruginosa.
Experimental Workflow for Investigating this compound Resistance
This workflow provides a logical sequence of experiments for characterizing and identifying strategies to overcome this compound resistance in P. aeruginosa isolates.
Caption: Workflow for analyzing this compound resistance.
References
- 1. Synergy with this compound or piperacillin and three aminoglycosides or aztreonam against aminoglycoside resistant strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound, other beta-lactams, and aminoglycosides against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [In vivo-acquired resistance to this compound by a strain of Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of this compound and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of efflux pump inhibition on Pseudomonas aeruginosa transcriptome and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Synergy between cefotaxime, this compound, azlocillin, mezlocillin and aminoglycosides against carbenicillin resistant or sensitive Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combatting Pseudomonas aeruginosa with β-Lactam Antibiotics: A Revived Weapon? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the activity of antibiotic combinations in vitro with clinical outcome and resistance emergence in serious infection by Pseudomonas aeruginosa in non-neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of efflux pump inhibitors phenyl-arginine-beta-naphthylamide and 1-(1-naphthylmethyl)-piperazine on the antimicrobial susceptibility of Pseudomonas aeruginosa isolates from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 20. The Regulatory Repertoire of Pseudomonas aeruginosa AmpC ß-Lactamase Regulator AmpR Includes Virulence Genes | PLOS One [journals.plos.org]
- 21. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Stepwise Upregulation of the Pseudomonas aeruginosa Chromosomal Cephalosporinase Conferring High-Level β-Lactam Resistance Involves Three AmpD Homologues - PMC [pmc.ncbi.nlm.nih.gov]
issues with cefsulodin stability in different buffer systems
Welcome to the Technical Support Center for Cefsulodin Stability. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and troubleshooting this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in aqueous solutions?
A1: The optimal pH range for this compound stability is between 3.2 and 5.7.[1] this compound is generally more stable in acidic conditions and less stable on the alkaline side when compared to many other cephalosporins.[1]
Q2: How does temperature affect the stability of this compound solutions?
A2: Temperature significantly impacts this compound's stability. In common intravenous solutions like 5% dextrose and 0.9% sodium chloride, this compound (maintaining at least 90% potency) is stable for approximately 1 day at 24°C, 17 days at 5°C, and 60 days or more at -10°C.[1] As with other β-lactam antibiotics, hydrolysis rates increase substantially with a rise in temperature.[2]
Q3: What is the recommended method for storing this compound powder and stock solutions?
A3: this compound sodium salt powder should be stored desiccated at -20°C for long-term stability and protected from light.[3][4] For aqueous stock solutions, it is recommended not to store them for more than one day.[5] If longer storage is needed, freezing at -10°C or colder is advisable.[1]
Q4: What is the primary mechanism of this compound degradation?
A4: As a β-lactam antibiotic, this compound's primary degradation pathway is the hydrolysis of the four-membered β-lactam ring.[2][3] This chemical reaction is catalyzed by acidic or, more significantly, basic conditions and leads to the formation of inactive degradation products, resulting in a loss of antibacterial efficacy.[2][6]
Troubleshooting Guide
Q5: My this compound solution has become cloudy or formed a precipitate. What are the possible causes and solutions?
A5: Precipitate formation can be caused by several factors. Use the following guide to troubleshoot the issue.
-
Check the pH: The pH of your buffer system is critical. This compound is most stable and soluble in a pH range of 3.2-5.7.[1] If your buffer is outside this range, especially on the alkaline side, it can lead to degradation and precipitation.
-
Solution: Measure the pH of your solution. If it is too high, remake the solution using a buffer firmly within the 3.2-5.7 range.
-
-
Buffer Composition: Certain buffer ions can interact with the drug molecule. While phosphate buffers are common, some studies have shown they can have a catalytic effect on the degradation of certain cephalosporins.[7] Additionally, interactions with divalent cations (e.g., calcium) have been known to cause precipitation with other cephalosporins like ceftriaxone.[8]
-
Solution: If using a complex medium, consider simplifying the buffer system. If precipitation occurs upon mixing with other drugs or additives, investigate potential chemical incompatibilities.[8]
-
-
Concentration and Temperature: You may be exceeding the solubility limit of this compound in your specific buffer at a given temperature.
-
Solution: Try preparing a more dilute solution. The solubility of this compound sodium salt in PBS (pH 7.2) is approximately 10 mg/mL, but this can vary with buffer composition.[5] Gently warming the solution may help dissolve the precipitate, but be aware that higher temperatures accelerate degradation.[1][2]
-
Factors Influencing this compound Stability
The stability of this compound in solution is not intrinsic but is influenced by a combination of chemical and physical factors. Understanding these relationships is key to designing robust experiments.
References
- 1. Stability of this compound in aqueous buffered solutions and some intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zellbio.eu [zellbio.eu]
- 4. agscientific.com [agscientific.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
identifying sources of contamination in cefsulodin-containing media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cefsulodin-containing media. Our aim is to help you identify and resolve common sources of contamination to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in microbiological media?
A1: this compound is a narrow-spectrum cephalosporin antibiotic. It is incorporated into selective media, such as this compound-Irgasan-Novobiocin (CIN) agar, to inhibit the growth of many Gram-positive and some Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] This selectivity allows for the isolation and differentiation of specific target organisms, like Yersinia enterocolitica.[2][3]
Q2: What are the most common signs of contamination in my this compound-containing media?
A2: Contamination can manifest in several ways:
-
Unexpected colony morphologies: Growth of colonies that do not exhibit the typical characteristics of your target organism. For instance, on CIN agar, Yersinia enterocolitica typically forms colonies with a deep red center and a translucent border, often described as a "bull's-eye" appearance.[1][4] Contaminants may appear as larger, mucoid colonies with a diffuse pinkish color or other atypical morphologies.[4]
-
Changes in the medium: Look for turbidity (cloudiness) in liquid media or unexpected color changes in solid media.
-
Microscopic examination: The presence of motile rods, cocci, or fungal structures (hyphae, spores) when a sample of the media is viewed under a microscope.
Q3: Can bacteria resistant to this compound contaminate my media?
A3: Yes. While this compound is effective against a range of bacteria, some species are intrinsically resistant or have acquired resistance mechanisms. Organisms such as Citrobacter spp., Enterobacter spp., and Serratia spp. have been reported to grow on CIN agar and may produce colonies that can be mistaken for the target organism.[2][4]
Q4: How can I confirm if a suspicious colony is a contaminant?
A4: To confirm if a colony is a contaminant, you should perform a series of identification tests, starting with a Gram stain to determine the Gram reaction and morphology of the bacteria.[3][4] Further biochemical tests are necessary for a definitive identification of the isolate.[4]
Troubleshooting Guide: Identifying Sources of Contamination
Contamination in your this compound-containing media can originate from various sources. This guide will help you systematically identify the potential origin of the contamination.
Problem: Unexpected growth on this compound-containing media.
Below is a troubleshooting workflow to help you pinpoint the source of contamination.
References
Technical Support Center: Optimizing CIN Agar for Yersinia Serotype-Specific Isolation
Welcome to the technical support center for improving the selectivity of Cefsulodin-Irgasan-Novobiocin (CIN) agar for specific Yersinia serotypes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the selective isolation of Yersinia.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of CIN agar for Yersinia isolation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no growth of target Yersinia serotype (e.g., Y. pseudotuberculosis). | High concentration of this compound in the CIN agar formulation can inhibit the growth of certain Yersinia species, such as Y. pseudotuberculosis. | - Reduce the concentration of this compound in the CIN agar. Standard CIN agar often contains 15 µg/ml, while a lower concentration of 4 µg/ml has been shown to improve the recovery of Y. pseudotuberculosis.- Consider using an alternative selective medium with lower this compound content or a different selective agent combination. |
| Growth of non-Yersinia organisms with "bull's-eye" colonies (False Positives). | Several other bacterial species can ferment mannitol and produce colonies resembling Yersinia on CIN agar. These include Citrobacter freundii, Serratia liquefaciens, and Enterobacter agglomerans.[1][2][3][4] | - Perform biochemical confirmation tests on presumptive positive colonies. Key tests include urease, ornithine decarboxylase, and Kligler Iron Agar (KIA) slants.[5]- Utilize a modified CIN agar, such as Virulent Yersinia enterocolitica (VYE) agar, which contains esculin and ferric citrate to differentiate esculin-hydrolyzing non-pathogenic Yersinia and other bacteria.[6]- Use a chromogenic agar like CHROMagar™ Yersinia, which differentiates pathogenic Y. enterocolitica (mauve colonies) from non-pathogenic strains (metallic blue colonies) and other background flora.[7][8][9] |
| Atypical colony morphology (e.g., lack of distinct "bull's-eye"). | - Incubation temperature may be too high. Higher temperatures (e.g., 35°C) can lead to less distinct colony morphology.[10]- Variation among different Yersinia serotypes.[11] | - Incubate plates at a lower temperature, between 22-25°C, for 48 hours to enhance the characteristic "bull's-eye" appearance.[10]- Be aware of potential serotype-dependent variations in colony appearance and rely on biochemical tests for confirmation. |
| Overgrowth of competing flora. | - The selective agents in the CIN agar may not be potent enough for the specific sample matrix.- The initial inoculum may have a very high bacterial load. | - Consider a pre-enrichment step, such as cold enrichment in phosphate-buffered saline (PBS), to increase the relative abundance of Yersinia before plating on CIN agar.[12]- For highly contaminated samples, an alkali treatment of the enrichment broth prior to plating can improve selectivity.[13] |
Frequently Asked Questions (FAQs)
Q1: Why is my Yersinia pseudotuberculosis strain not growing well on standard CIN agar?
A1: Yersinia pseudotuberculosis is often more susceptible to this compound, one of the selective antibiotics in CIN agar, compared to Y. enterocolitica. Standard CIN agar formulations with higher this compound concentrations (around 15 µg/ml) can inhibit the growth of a significant percentage of Y. pseudotuberculosis strains. To improve recovery, consider using a CIN agar formulation with a lower this compound concentration (e.g., 4 µg/ml).
Q2: I have colonies with the characteristic "bull's-eye" appearance, but they are not Yersinia. What could they be?
A2: Several other mannitol-fermenting bacteria can produce colonies on CIN agar that mimic the "bull's-eye" morphology of Yersinia. Common culprits include Citrobacter species, Enterobacter agglomerans, and Serratia liquefaciens.[4][10] Therefore, it is crucial to perform confirmatory biochemical tests on all presumptive colonies.
Q3: What is the optimal incubation temperature and time for CIN agar?
A3: For the primary isolation of Yersinia and to achieve the most distinct "bull's-eye" colonies, incubation at a lower temperature of 22-25°C for 48 hours is recommended.[10] Incubation at higher temperatures, such as 35°C for 24 hours, can be used, but may result in less characteristic colony pigmentation and potential inhibition of some Yersinia strains.[10]
Q4: Are there any modifications to CIN agar that can improve its selectivity for pathogenic Yersinia?
A4: Yes, one notable modification is the development of Virulent Yersinia enterocolitica (VYE) agar. This medium is a modification of CIN agar that includes 0.1% esculin and 0.05% ferric citrate.[6] This allows for the differentiation of virulent, esculin-negative Y. enterocolitica (which form red colonies) from most non-pathogenic environmental Yersinia and other bacteria that hydrolyze esculin and produce a dark brown or black complex.[6]
Q5: What are the advantages of using chromogenic agars over CIN agar?
A5: Chromogenic agars, such as CHROMagar™ Y. enterocolitica, offer enhanced differentiation. On this medium, pathogenic biotypes of Y. enterocolitica typically produce mauve-colored colonies, while non-pathogenic biotypes and other background flora produce metallic blue colonies or are inhibited.[7][8][9] This color distinction can significantly reduce the number of false-positive colonies that require further investigation, thereby saving time and resources.[7][8]
Q6: When should I use a cold enrichment protocol?
A6: Cold enrichment is particularly useful for samples with a low concentration of Yersinia or a high background of competing microorganisms. Yersinia can grow at refrigeration temperatures (4°C), while many other bacteria cannot. Incubating the sample in a non-selective broth like phosphate-buffered saline (PBS) at 4°C for 1 to 3 weeks can increase the relative population of Yersinia, improving the chances of successful isolation on selective agar.[12][13]
Data Presentation
Table 1: Impact of this compound Concentration on Yersinia Growth on CIN Agar
| Yersinia Species | This compound Concentration | Inhibition Rate (%) |
| Y. pseudotuberculosis | 4 µg/ml (CIN I) | 48% |
| Y. pseudotuberculosis | 15 µg/ml (CIN II) | 83% |
| Y. enterocolitica 3B/O3 | 4 µg/ml (CIN I) | 44% |
| Y. enterocolitica 3B/O3 | 15 µg/ml (CIN II) | 54% |
Table 2: Comparative Recovery of Y. enterocolitica on Different Selective Media
| Selective Agar | Recovery Rate Compared to Blood Agar (%) | Selectivity (% Inhibition of Fecal Flora) |
| CIN Agar | 85% | 95% |
| MacConkey (MAC) Agar | 75% | 7% |
| Pectin Agar | 70% | 4% |
| Cellobiose-Arginine-Lysine (CAL) Agar | 62% | 65% |
| Salmonella-Shigella (SS) Agar | 48% | 50% |
| Y Medium | 15% | ≥99.9% |
Experimental Protocols
Protocol 1: Preparation of Standard CIN Agar
This protocol is based on commercially available CIN agar base.
-
Suspend the Base: Suspend the amount of CIN agar base specified by the manufacturer (e.g., 57.54 g) in 1 liter of purified water.[3]
-
Dissolve: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.[3]
-
Sterilize: Autoclave the dissolved medium at 121°C for 15 minutes.[3]
-
Cool: Cool the sterilized medium to 45-50°C in a water bath.[3]
-
Add Supplement: Aseptically add the rehydrated CIN selective supplement (containing this compound, irgasan, and novobiocin) to the cooled agar base.[3][14] Mix well by gentle swirling.
-
Pour Plates: Dispense the supplemented CIN agar into sterile petri dishes and allow them to solidify.
-
Storage: Store the prepared plates at 2-8°C in the dark.[4]
Protocol 2: Cold Enrichment for Yersinia Isolation
This protocol is used to increase the recovery of Yersinia from samples with low bacterial loads or high levels of competing flora.
-
Sample Preparation: Homogenize 25 grams of the sample in 225 ml of sterile Phosphate Buffered Saline (PBS).[13]
-
Incubation: Store the homogenate at 4°C for 1 to 3 weeks.[12][13]
-
Subculturing: At weekly intervals, vortex the enrichment broth and streak a loopful onto a CIN agar plate for isolation.[13]
-
Incubation of Plates: Incubate the CIN agar plates at 22-25°C for 48 hours.[10]
-
Examine: Observe the plates for characteristic "bull's-eye" colonies.
Protocol 3: Using CHROMagar™ Y. enterocolitica
This protocol outlines the general use of a commercially available chromogenic medium for the detection of pathogenic Y. enterocolitica.
-
Sample Inoculation: Streak the sample directly onto the surface of a pre-warmed CHROMagar™ Y. enterocolitica plate.[15]
-
Incubation: Incubate the plates aerobically at 30°C for 36-48 hours.[2][15]
-
Interpretation of Results:
-
Confirmation: As with any selective medium, presumptive positive colonies should be confirmed using appropriate biochemical or molecular methods.[8]
Visualizations
Caption: Workflow for the selective isolation and identification of Yersinia species.
Caption: Logic diagram for troubleshooting common issues with CIN agar.
References
- 1. labtestsguide.com [labtestsguide.com]
- 2. chromagar.com [chromagar.com]
- 3. kisanbiotech.img15.kr [kisanbiotech.img15.kr]
- 4. dalynn.com [dalynn.com]
- 5. An abbreviated scheme for identification of Yersinia enterocolitica isolated from food enrichments on CIN (this compound-irgasan-novobiocin) agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New selective agar medium for isolation of virulent Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mast-group.com [mast-group.com]
- 8. CHROMagar™ Y. enterocolitica – Chromagar [chromagar.com]
- 9. CHROMagar Yersinia, a New Chromogenic Agar for Screening of Potentially Pathogenic Yersinia enterocolitica Isolates in Stools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. alliance-bio-expertise.com [alliance-bio-expertise.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. fda.gov [fda.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. chromagar.com [chromagar.com]
Technical Support Center: Cefsulodin Efficacy and Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cefsulodin efficacy through the adjustment of incubation time. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a third-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other beta-lactam antibiotics, it specifically targets and binds to penicillin-binding proteins (PBPs).[1][2][3] In Pseudomonas aeruginosa, this compound has a high affinity for PBP1a and PBP1b.[3] This binding action prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.[1][3] The resulting weakened cell wall leads to cell lysis and bacterial death.[1][3] this compound exhibits a narrow spectrum of activity, primarily targeting P. aeruginosa.[1][4]
Q2: Why is incubation time a critical parameter in this compound susceptibility testing?
A2: Incubation time is a critical parameter because it directly influences bacterial growth and the apparent activity of the antibiotic. Antimicrobial agents are generally most effective against bacteria that are actively multiplying, i.e., in the logarithmic (log) phase of growth.[5] Standardized incubation times, as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are established to ensure that the bacterial culture has reached a sufficient density for reliable and reproducible results.[6][7][8][9][10] Deviating from these standardized times can lead to inaccurate susceptibility interpretations.
Q3: What are the standard incubation times for this compound susceptibility testing?
A3: For most non-fastidious bacteria, including Pseudomonas aeruginosa, standard incubation times for both disk diffusion and broth dilution methods are between 16 and 20 hours at 35°C ± 2°C.[11] The CLSI guidelines specify 16-18 hours for disk diffusion and 16-20 hours for broth dilution methods for P. aeruginosa.[11] EUCAST guidelines also recommend an incubation period of 16-20 hours.[8] Some rapid testing protocols allow for shorter incubation times (e.g., 4 to 8 hours), but these require specific, validated breakpoints.[12][13][14]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) or zone diameter results for this compound.
-
Possible Cause 1: Non-standard Incubation Time.
-
Shorter than standard incubation (e.g., <16 hours): Insufficient bacterial growth may lead to smaller zones of inhibition in disk diffusion or lower apparent MICs in broth dilution, potentially resulting in a false "susceptible" interpretation. A study on various antimicrobials against P. aeruginosa showed that zone sizes can increase with longer incubation times.[15] For some antibiotics, readable inhibition zones were visible after 6-7 hours, but the sizes changed significantly up to 10 hours of incubation.[16]
-
Longer than standard incubation (e.g., >20 hours): Extended incubation can lead to the degradation of the antibiotic. This compound has a degradation half-life of approximately 23.1 hours in broth at 36°C.[17] This degradation can result in regrowth of bacteria at the edge of the inhibition zone or in wells of a microdilution plate, leading to smaller, less distinct zones or a falsely high MIC (false "resistant" interpretation).[6][18] It is generally not recommended to incubate beyond the prescribed time.[6]
-
-
Solution: Strictly adhere to the standardized incubation times of 16-20 hours as recommended by CLSI and EUCAST for routine susceptibility testing of P. aeruginosa.[8][11] If using a rapid testing method, ensure that the incubation time and interpretive criteria are validated for that specific method.
Issue 2: Faint growth or colonies are observed within the zone of inhibition for this compound.
-
Possible Cause 1: Mixed Culture. The presence of a second, this compound-resistant organism in the inoculum can lead to the appearance of colonies within the zone of inhibition.
-
Possible Cause 2: Resistant Subpopulation. The bacterial inoculum may contain a subpopulation of resistant mutants that can grow in the presence of this compound.
-
Possible Cause 3: Extended Incubation. As mentioned previously, incubation beyond the recommended 20 hours can allow for the degradation of this compound and subsequent regrowth of the bacteria.[17]
-
Solution:
-
Perform a purity check of the inoculum by subculturing an aliquot onto a non-selective agar plate.
-
Repeat the susceptibility test with a fresh, pure culture.
-
Ensure that the incubation time does not exceed the recommended 20 hours.
-
Issue 3: No growth is observed in the positive control well/plate.
-
Possible Cause 1: Inoculum Preparation Error. The bacterial suspension may have been too dilute, or the bacteria may have been non-viable.
-
Possible Cause 2: Incubation Conditions. The incubator may not have been at the correct temperature (35°C ± 2°C) or may have malfunctioned.
-
Solution:
-
Verify the inoculum preparation procedure, ensuring the turbidity matches a 0.5 McFarland standard.
-
Confirm the accuracy of the incubator's temperature settings.
-
Repeat the experiment with a freshly prepared inoculum and verified incubation conditions.
-
Data Presentation
While direct data for varying incubation times with this compound is limited, the following table illustrates the principle of how incubation time can affect zone diameters for other anti-pseudomonal antibiotics, based on a study of 71 clinical isolates of P. aeruginosa.[15]
| Antibiotic Agent | Mean Zone Diameter (mm) at 6 hours | Mean Zone Diameter (mm) at 10 hours | Mean Zone Diameter (mm) at 24 hours |
| Ceftazidime | Varies | Increases | Reaches plateau |
| Piperacillin-Tazobactam | Varies | Increases | Reaches plateau |
| Cefepime | Varies | Increases | Reaches plateau |
| Tobramycin | Varies | Steadily enlarges | Continues to enlarge |
| Colistin | Consistently large | Consistently large | Consistently large |
Table adapted from a study on the effect of incubation time on antimicrobial susceptibility testing of Pseudomonas aeruginosa.[15] Note: this compound was not included in this particular study.
Experimental Protocols
Broth Microdilution for this compound MIC Determination (CLSI/EUCAST Guidelines)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of P. aeruginosa on a non-selective agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[11]
-
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion for this compound Susceptibility Testing (CLSI/EUCAST Guidelines)
This protocol is for determining the susceptibility of P. aeruginosa to this compound using the disk diffusion method.
-
Inoculum Preparation: Prepare an inoculum of P. aeruginosa as described in step 3 of the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Application of this compound Disk:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a 30-µg this compound disk to the surface of the agar.
-
-
Incubation:
-
Invert the plate and incubate it in ambient air at 35°C ± 2°C for 16-18 hours.[11]
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret the result (susceptible, intermediate, or resistant) based on the zone diameter interpretive criteria provided by CLSI or EUCAST. For a 30-µg this compound disk, tentative breakpoints have been suggested as: Susceptible ≥18 mm and Resistant ≤14 mm.[19][20]
-
Visualizations
Caption: this compound's mechanism of action against P. aeruginosa.
Caption: Troubleshooting logic for non-standard incubation times.
References
- 1. agscientific.com [agscientific.com]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. Bactericidal effects of antibiotics on slowly growing and nongrowing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicd.ac.za [nicd.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. Improving Turnaround Times for Routine Antimicrobial Sensitivity Testing Following European Committee on Antimicrobial Susceptibility Testing Methodology in Patients with Bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacld.com [iacld.com]
- 10. pid-el.com [pid-el.com]
- 11. eqap.iacld.com [eqap.iacld.com]
- 12. EUCAST: Methods and Quality Control [eucast.org]
- 13. Evaluation of prolonged incubation time of 16-20 h with the EUCAST rapid antimicrobial susceptibility disc diffusion testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. jhrlmc.com [jhrlmc.com]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
challenges in interpreting cefsulodin minimum inhibitory concentration (MIC) results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting Cefsulodin Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What is the primary spectrum of activity for this compound?
A1: this compound is a cephalosporin antibiotic with a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][2][3] It also demonstrates activity against Staphylococcus aureus.[1][4]
Q2: What is the mechanism of action of this compound?
A2: Like other beta-lactam antibiotics, this compound inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3] This disruption of peptidoglycan synthesis leads to cell lysis and bacterial death.
Q3: What are the established clinical breakpoints for this compound?
A3: Tentative breakpoints for this compound have been proposed. For a 30-µg disk, susceptibility is suggested at a zone of inhibition ≥18 mm (correlating to an MIC of ≤16 µg/mL), and resistance at ≤14 mm (correlating to an MIC of ≥64 µg/mL).[1][4] It is crucial to consult the latest guidelines from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the most current interpretive criteria.
Q4: Can this compound MIC results be affected by the initial number of bacteria in the test?
A4: Yes, this compound can exhibit an inoculum effect, where the MIC value increases with a higher initial bacterial inoculum.[5][6] This is a critical factor to control for in susceptibility testing.
Troubleshooting Guide
Issue 1: High Variability in this compound MIC Results
Symptoms:
-
Inconsistent MIC values for the same strain across different experiments or laboratories.[7]
-
Difficulty in categorizing a strain as susceptible or resistant due to fluctuating MICs.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inoculum Density Variation: The number of bacteria at the start of the experiment can significantly alter the MIC.[5][8] | Standardize the inoculum preparation meticulously. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Ensure the final inoculum concentration in the test wells is consistent with CLSI or EUCAST guidelines (typically 5 x 10^5 CFU/mL).[8] |
| Differences in Media Composition: The type and formulation of the growth medium can influence bacterial growth and antibiotic activity.[9][10] | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution as recommended by CLSI and EUCAST. Ensure the pH of the media is within the recommended range (7.2-7.4). |
| Incubation Time and Temperature: Deviations in incubation conditions can affect bacterial growth rates and, consequently, the final MIC reading. | Strictly adhere to the recommended incubation time (16-20 hours for P. aeruginosa) and temperature (35°C ± 2°C). |
| Inter-operator Variability: Differences in how technicians prepare reagents, inoculate plates, and read results can introduce variability. | Implement a standardized operating procedure (SOP) for MIC testing and ensure all personnel are adequately trained. Utilize automated or semi-automated plate readers to minimize subjective interpretation of results.[11] |
Issue 2: Observation of Trailing Growth
Symptoms:
-
Reduced but persistent bacterial growth is observed in wells containing this compound concentrations above the apparent MIC. This can make it difficult to determine the true endpoint.[12][13]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Slowed Growth, Not Inhibition: At certain concentrations, this compound may slow down bacterial growth without completely inhibiting it, leading to a "trailing" or "hazy" appearance in the wells. | Read the MIC at the lowest concentration that causes a significant reduction in growth (typically ≥80% inhibition) compared to the positive control well. Adhering to a strict 24-hour reading time can sometimes help mitigate this issue.[12] |
| pH shifts in media: Changes in the pH of the culture medium during incubation can affect the stability and activity of the antibiotic. | Ensure the use of a well-buffered medium like RPMI 1640, as recommended by EUCAST for certain organisms, which can help in reducing trailing growth.[12] |
Issue 3: Suspected Paradoxical Effect (Eagle Effect)
Symptoms:
-
Less effective bacterial killing is observed at very high concentrations of this compound compared to lower, optimal concentrations.[14][15][16]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reduced Bacterial Replication at High Antibiotic Concentrations: Beta-lactam antibiotics are most effective against actively dividing bacteria. Very high concentrations may induce a bacteriostatic state, reducing the efficacy of the antibiotic.[14] | If a paradoxical effect is suspected, perform a time-kill assay to investigate the bactericidal activity of this compound over a wider range of concentrations and time points. |
| Altered Penicillin-Binding Protein (PBP) Expression: High concentrations of the antibiotic might lead to reduced expression of the target PBPs.[14] | This is a complex mechanism. If this is a concern for research purposes, molecular techniques can be used to assess PBP expression levels under different this compound concentrations. |
Data Presentation
Table 1: Tentative this compound MIC Breakpoints
| Organism | Susceptible | Intermediate | Resistant |
| Pseudomonas aeruginosa | ≤ 16 µg/mL | - | ≥ 64 µg/mL |
| Staphylococcus aureus | ≤ 16 µg/mL | - | ≥ 64 µg/mL |
| (Based on tentative data; always refer to current CLSI/EUCAST guidelines)[1][4] |
Table 2: this compound MIC Values for Quality Control Strains
| QC Strain | Acceptable MIC Range (µg/mL) |
| Pseudomonas aeruginosa ATCC 27853 | 1 - 4 |
| Staphylococcus aureus ATCC 29213 | 0.5 - 2 |
| (Note: These are example ranges. Refer to the current CLSI M100 document for official QC ranges.) |
Experimental Protocols
Broth Microdilution MIC Assay (Adapted from CLSI guidelines)
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with the inoculated CAMHB to achieve the desired final concentration range.
-
Controls: Include a positive control well (inoculated broth without antibiotic) and a negative control well (uninoculated broth).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution MIC Assay
-
Prepare this compound Agar Plates: Prepare a series of Mueller-Hinton Agar plates, each containing a specific concentration of this compound.
-
Prepare Inoculum: Prepare and standardize the bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Using an inoculum-replicating apparatus, spot the standardized bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or more than a faint haze.
Visualizations
Caption: Workflow for determining this compound MIC.
Caption: Factors contributing to challenges in this compound MIC interpretation.
References
- 1. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity and susceptibility of this compound, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Influence of the inoculum effect on the MIC and MBC of 5 beta-lactams against Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inoculum effect of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eagle effect - Wikipedia [en.wikipedia.org]
- 15. miphidic.com [miphidic.com]
- 16. The Eagle Effect and Antibiotic-Induced Persistence: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cefsulodin's Effects on Non-Target Microbial Flora
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage the impact of cefsulodin on non-target microbial flora in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's spectrum of activity and its effects on microbial communities.
Q1: What is the spectrum of activity of this compound and which non-target bacteria are commonly affected?
A1: this compound is a third-generation cephalosporin antibiotic with a narrow spectrum of activity.[1] It is primarily effective against Pseudomonas aeruginosa.[1][2][3] Its activity against other Gram-negative bacteria is not significant, and it has very limited effectiveness against Gram-positive and anaerobic bacteria.[3] While this specificity is an advantage, in a mixed microbial environment, other species can still be affected, particularly other Pseudomonas species like P. diminuta, P. maltophilia, P. paucimobilis, and P. pseudoalcaligenes.[4] Some strains of Staphylococcus aureus that produce penicillinase may also be susceptible.[5]
Q2: What is the mechanism of action of this compound?
A2: Like other beta-lactam antibiotics, this compound inhibits the synthesis of the bacterial cell wall.[3][6] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3][6] In P. aeruginosa, this compound shows a high affinity for PBP1a and PBP1b.[2][7] This inhibition prevents the formation of cross-links in the peptidoglycan layer, weakening the cell wall.[2] The compromised cell wall cannot withstand osmotic pressure, leading to cell lysis and death.[2][3]
Q3: Are there known resistance mechanisms in non-target bacteria against this compound?
A3: Yes. The most common form of resistance to cephalosporins is the production of beta-lactamase enzymes, which are often encoded on plasmids.[3] These enzymes hydrolyze the beta-lactam ring of the antibiotic, inactivating it. While this compound is stable against many beta-lactamases, some, like TEM-type beta-lactamases and those produced by highly carbenicillin-resistant P. aeruginosa, can slowly hydrolyze it.[1][4]
Q4: What are the general strategies to mitigate the effects of this compound on non-target flora?
A4: In a laboratory setting, several strategies can be employed:
-
Use of Beta-Lactamase: If the experimental design allows, introducing a broad-spectrum beta-lactamase after a specific time point can inactivate this compound, preventing further effects on the microbial community.
-
Selective Plating: Utilize selective agar media to enumerate or isolate specific non-target populations. For example, this compound-Irgasan-Novobiocin (CIN) agar is used for the selective isolation of Yersinia enterocolitica.[3]
-
Co-culture with a Resistant Strain: Introduce a known resistant, non-interfering bacterial strain that can produce beta-lactamase to protect the more sensitive non-target organisms.
-
In Vivo Mitigation (e.g., Gut Microbiome): The use of probiotics is being explored to help restore the gut microbiome after antibiotic treatment.[8][9][10][11] Specific strains of Lactobacilli and Bifidobacteria have shown promise in reducing the risk of antibiotic-associated diarrhea.[8] However, the effectiveness can be strain-specific, and some probiotics might even delay the microbiome's return to its normal state.[8][12]
Q5: Can this compound be inactivated in a culture medium after it has exerted its effect on the target organism?
A5: Yes, enzymatic inactivation is the most direct method. The addition of a purified beta-lactamase enzyme to the culture medium can effectively hydrolyze and inactivate this compound. This is a common practice in antimicrobial susceptibility testing to prevent antibiotic carryover. The choice of beta-lactamase and its concentration would need to be optimized for your specific experimental conditions.
Part 2: Troubleshooting Guides for Experimental Setups
This section provides practical solutions for specific problems encountered during experiments involving this compound and mixed microbial cultures.
Problem 1: High mortality of non-target bacteria in a co-culture experiment.
-
Possible Causes:
-
The concentration of this compound is too high for the non-target species.
-
The non-target species are more sensitive to this compound than anticipated.
-
Synergistic effects with other compounds in the media.
-
-
Recommended Solutions:
-
Determine the Minimum Inhibitory Concentration (MIC): Conduct a standard MIC assay for your specific non-target strains to understand their susceptibility level.[13][14]
-
Titrate this compound Concentration: Perform a dose-response experiment to find the lowest effective concentration against your target organism that has the minimal impact on the non-target flora.
-
Time-Limited Exposure: Expose the co-culture to this compound for a limited duration, then inactivate the antibiotic with beta-lactamase.
-
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from standard clinical laboratory procedures.[14][15]
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in a 96-well microtiter plate using MHB. The concentration range should span the expected MIC.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13]
Data Presentation: this compound MICs for Various Bacteria
The following table summarizes MIC data for this compound against different bacteria. Note that these are general ranges, and values for specific strains may vary.
| Bacterial Species | MIC Range (µg/mL) | Susceptibility to this compound |
| Pseudomonas aeruginosa | 0.5 - 64 | Generally Susceptible[4] |
| Escherichia coli | > 64 | Generally Resistant |
| Staphylococcus aureus | Variable (some strains susceptible) | Variable[5] |
| Enterobacter cloacae | > 64 | Generally Resistant[4] |
| Proteus morganii | > 64 | Generally Resistant[4] |
| Bacteroides fragilis | > 64 | Generally Resistant |
Data compiled from multiple sources.[4][5]
Problem 2: this compound carryover is affecting downstream applications.
-
Possible Causes:
-
Residual this compound in the culture after centrifugation and washing steps.
-
Adsorption of this compound to bacterial cells or labware.
-
-
Recommended Solutions:
-
Beta-Lactamase Treatment: Add beta-lactamase to the sample to inactivate any residual this compound. This is the most effective method.
-
Thorough Washing: Increase the number of washing steps (e.g., with phosphate-buffered saline) for your bacterial pellets.
-
Activated Charcoal: For some applications, treating the supernatant with a small amount of activated charcoal can adsorb the antibiotic, but this may also remove other important molecules. This method requires careful validation.
-
Experimental Workflow: this compound Inactivation in a Mixed Culture
References
- 1. mims.com [mims.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. agscientific.com [agscientific.com]
- 4. In vitro antibacterial activity and susceptibility of this compound, an antipseudomonal cephalosporin, to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound Sodium used for? [synapse.patsnap.com]
- 7. Activity of this compound and other agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zoe.com [zoe.com]
- 9. goodrx.com [goodrx.com]
- 10. Taking Probiotics With Antibiotics | Probiotics Learning Lab [optibacprobiotics.com]
- 11. Taking probiotics with antibiotics: Does it help the gut microbiome? [medicalnewstoday.com]
- 12. Probiotics Can Help or Hinder Gut Recovery After Antibiotic Treatment | NC State News [news.ncsu.edu]
- 13. litfl.com [litfl.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Simulation of the Effects of an Initial Antibiotic Treatment on a Subsequent Treatment after Initial Therapy Failure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cefsulodin Versus Carbenicillin: A Comparative Efficacy Analysis Against Pseudomonas aeruginosa
For researchers and drug development professionals engaged in the study of anti-pseudomonal agents, this guide provides a detailed comparison of the efficacy of cefsulodin and carbenicillin against Pseudomonas aeruginosa. The following sections present quantitative data, experimental protocols, and visual representations of molecular interactions and laboratory workflows to facilitate a comprehensive understanding of these two β-lactam antibiotics.
Quantitative Efficacy Assessment
The in vitro activity of this compound and carbenicillin against P. aeruginosa is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Multiple studies have demonstrated the superior potency of this compound compared to carbenicillin against this opportunistic pathogen.
A comparative study evaluating 109 clinical isolates of P. aeruginosa reported a mean MIC of 3.4 µg/mL for this compound, while the mean MIC for carbenicillin was significantly higher at 36 µg/mL[1]. Another study analyzing 170 strains of P. aeruginosa found that 90% of the isolates were inhibited by this compound at a concentration of 8 µg/mL, with an MIC50 (the concentration required to inhibit 50% of the isolates) of 2 µg/mL. This same study concluded that this compound is, in absolute values, 8 to 128 times more active than carbenicillin[2].
The following tables summarize the MIC data from various studies, providing a clear comparison of the two antibiotics.
Table 1: this compound Efficacy Data against Pseudomonas aeruginosa
| Parameter | Value (µg/mL) | Reference |
| Mean MIC | 3.4 | [1] |
| MIC50 | 2 - 4 | [3] |
| MIC90 | 8 | [2] |
| MIC for Susceptible Strain (PAO4089) | 0.78 | [4] |
| MIC for Resistant Mutant | 12.5 | [4] |
Table 2: Carbenicillin Efficacy Data against Pseudomonas aeruginosa
| Parameter | Value (µg/mL) | Reference |
| Mean MIC | 36 | [1] |
| MIC Range | 3.13 - >1024 | |
| MIC for Susceptible Strains (Median) | 25 - 100 | [4] |
Experimental Protocols
The determination of MIC values is crucial for assessing antibiotic efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing. The two primary methods used are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and carbenicillin are prepared according to CLSI guidelines. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium, and then a standardized bacterial inoculum is spotted onto the surface.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. Molten Mueller-Hinton Agar is cooled to 45-50°C, and the appropriate volume of the antibiotic stock solution is added to achieve the desired final concentration. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a suspension of approximately 10⁴ CFU per spot.
-
Inoculation and Incubation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension. A control plate containing no antibiotic is also inoculated. The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizing Molecular Interactions and Workflows
To better understand the mechanisms of action, resistance, and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. Carbenicillin resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-binding proteins, porins and outer-membrane permeability of carbenicillin-resistant and -susceptible strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbenicillin resistance of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of Pseudomonas aeruginosa to this compound: modification of penicillin-binding protein 3 and mapping of its chromosomal gene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefsulodin and Ceftazidime: A Guide for Researchers
An in-depth comparison of the third-generation cephalosporins, cefsulodin and ceftazidime, this guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their antibacterial activity, mechanisms of action, pharmacokinetic profiles, and resistance mechanisms, supported by experimental data.
Introduction
This compound and ceftazidime are both third-generation cephalosporin antibiotics, a class of β-lactam antibiotics known for their broad spectrum of activity against Gram-negative bacteria. Despite their shared classification, they exhibit distinct differences in their antibacterial spectrum, potency, and clinical applications. This guide offers a side-by-side comparison to aid in the selection and development of these antimicrobial agents.
Chemical Structures
The chemical structures of this compound and ceftazidime form the basis of their differing antibacterial properties.
This compound is a narrow-spectrum cephalosporin.[1] Its chemical formula is C22H20N4O8S2.[2]
Ceftazidime , a broad-spectrum cephalosporin, possesses a more complex side chain which enhances its activity against a wider range of Gram-negative bacteria.[1][3] Its chemical formula is C22H22N6O7S2.[4]
Mechanism of Action
Both this compound and ceftazidime exert their bactericidal effects by inhibiting bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to a compromised cell wall and ultimately, cell lysis.[5][6][7]
While the general mechanism is the same, their affinity for specific PBPs differs, contributing to their distinct antibacterial spectra. Ceftazidime has a high affinity for PBP-3 of Pseudomonas aeruginosa and Escherichia coli, which is primarily involved in cell division, leading to the formation of filamentous cells before lysis.[6][7] It also shows affinity for PBP-1a and PBP-1b at higher concentrations.[6][7] In Staphylococcus aureus, ceftazidime has a high affinity for PBP-1 and PBP-2, with less affinity for PBP-3.[6][7] this compound also targets PBPs, with studies in Escherichia coli indicating it interacts specifically with PBP-1a and PBP-1b.[5] In P. aeruginosa, increased resistance to this compound has been associated with reduced binding to PBP-3.[3]
Antibacterial Spectrum and In-Vitro Activity
A key differentiator between the two compounds is their spectrum of activity. Ceftazidime is a broad-spectrum agent with excellent activity against a wide range of Gram-negative bacilli, including Pseudomonas aeruginosa.[1] In contrast, this compound has a narrow spectrum, with its primary activity focused on P. aeruginosa and, to a lesser extent, Staphylococcus aureus.[1][8]
| Organism | This compound MIC90 (µg/mL) | Ceftazidime MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 16 | 8 |
| Staphylococcus aureus | - | 8 |
| Enterobacter cloacae | - | >8 |
| Citrobacter freundii | - | ≥32 |
| Enterobacter aerogenes | - | ≥32 |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.[8][9]
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and ceftazidime show some similarities, with both being administered parenterally and eliminated primarily through the kidneys.[1] However, there are notable differences in their half-life and protein binding.
| Parameter | This compound | Ceftazidime |
| Half-life | ~1.5 hours[10] | ~1.8 - 2.0 hours[11] |
| Protein Binding | Low[1] | 10-17%[11] |
| Volume of Distribution | ~0.24 L/kg[10] | ~0.21 - 0.28 L/kg[12][13] |
| Clearance | ~117 mL/min/1.73 m²[10] | ~100 - 130 mL/min/1.73 m²[11] |
Mechanisms of Resistance
Bacterial resistance to both this compound and ceftazidime can emerge through various mechanisms.
This compound: Resistance in P. aeruginosa can develop through the production of β-lactamases that can hydrolyze the drug.[14] Alterations in PBPs, leading to reduced binding affinity, are another key resistance mechanism.[3]
Ceftazidime: A primary mechanism of resistance to ceftazidime is the production of a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, which can inactivate the antibiotic.[4] Other mechanisms include alterations in PBPs, reduced outer membrane permeability, and the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.[4]
Experimental Protocols: Antibiotic Susceptibility Testing
The in-vitro activity of this compound and ceftazidime is commonly determined using standardized methods such as broth microdilution or Kirby-Bauer disk diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Detailed Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and ceftazidime. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[15][16][17][18]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]
-
Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).[15]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[15]
-
Reading Results: Following incubation, determine the MIC by visually identifying the lowest concentration of the antibiotic that completely inhibits bacterial growth, as indicated by the absence of turbidity.[15]
Conclusion
This compound and ceftazidime, while both third-generation cephalosporins, present distinct profiles for researchers and drug developers. Ceftazidime's broad spectrum against Gram-negative pathogens, including many multidrug-resistant strains, makes it a valuable tool in combating a wide range of infections.[1] this compound's narrow focus on P. aeruginosa and S. aureus offers a more targeted approach, potentially minimizing the impact on the patient's microbiome.[1][8] The choice between these agents in a research or development context will depend on the specific pathogens of interest and the desired spectrum of activity. Understanding their comparative efficacy, pharmacokinetic properties, and resistance profiles is crucial for informed decision-making in the ongoing effort to combat bacterial infections.
References
- 1. This compound and ceftazidime, two antipseudomonal cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sub-Inhibitory this compound Sensitization of E. coli to β-lactams Is Mediated by PBP1b Inhibition | PLOS One [journals.plos.org]
- 6. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-dose pharmacokinetics of this compound in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of ceftazidime in male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic-pharmacodynamic evaluation of ceftazidime continuous infusion vs intermittent bolus injection in septicaemic melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound for the treatment of Pseudomonas infections--a study comparing this compound and ticarcillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. In-vitro Susceptibility Testing Methods for Ceftazidime-avibactam against Carbapenem-resistant Enterobacterales: Comparison with Reference Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacterales Isolates: Results from a Multilaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating Cefsulodin Susceptibility Test Results
For researchers, scientists, and professionals in drug development, accurate antimicrobial susceptibility testing (AST) is paramount for evaluating the efficacy of therapeutic agents. This guide provides a comprehensive comparison of methods for validating cefsulodin susceptibility test results, with a focus on experimental protocols and data interpretation. This compound is a cephalosporin antibiotic with a spectrum of activity primarily directed against Pseudomonas aeruginosa and Staphylococcus aureus.
Comparison of Susceptibility Testing Methods
The validation of a this compound susceptibility test result involves comparing its performance against a reference method. The broth microdilution (BMD) method is widely regarded as the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Other common methods include disk diffusion (Kirby-Bauer) and agar dilution.
The performance of a new or alternative testing method is typically evaluated based on its agreement with the reference method. Key performance indicators include:
-
Categorical Agreement (CA): The percentage of isolates for which the test method's interpretive category (e.g., Susceptible, Intermediate, Resistant) matches that of the reference method.
-
Essential Agreement (EA): The percentage of MIC values from the test method that are within ±1 two-fold dilution of the MIC value from the reference BMD method.
-
Error Rates:
-
Very Major Errors (VME): The test method reports a result as Susceptible when the reference method indicates Resistant. This is the most serious type of error, as it can lead to clinical failure.
-
Major Errors (ME): The test method reports a result as Resistant when the reference method indicates Susceptible. This could lead to the unnecessary withholding of a potentially effective antibiotic.
-
Minor Errors (mE): The test method reports a result of Intermediate when the reference method indicates Susceptible or Resistant, or vice-versa.
-
The following tables summarize historical interpretive criteria for this compound and provide a template for presenting comparative data from a validation study. It is important to note that current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines do not provide specific breakpoints for this compound against Pseudomonas aeruginosa. The breakpoints presented below are based on older, tentative standards.
Table 1: Historical Interpretive Criteria for this compound against Pseudomonas aeruginosa
| Method | Disk Content | Susceptible | Intermediate | Resistant | Reference |
| Disk Diffusion | 30 µg | ≥ 18 mm | 15-17 mm | ≤ 14 mm | [1][2] |
| MIC (Broth/Agar Dilution) | N/A | ≤ 16 µg/mL | 32 µg/mL | ≥ 64 µg/mL | [1][2] |
| MIC (Alternative) | N/A | ≤ 8 µg/mL | - | > 8 µg/mL | [3] |
Note: The breakpoints from Barry et al. (1981) were described as "tentative" and may not be appropriate for current clinical use. The alternative MIC breakpoint is from a 1980 study and was presented as a "limit of sensitivity from the therapeutic point of view".[1][2][3]
Table 2: Example Data Presentation for a this compound Susceptibility Test Validation Study
This table illustrates how data from a hypothetical study comparing a new test method to the reference broth microdilution method would be presented.
| Organism | Reference Method MIC (µg/mL) | New Method MIC (µg/mL) | Reference Category | New Method Category | Agreement/Error |
| P. aeruginosa 001 | 4 | 4 | Susceptible | Susceptible | EA, CA |
| P. aeruginosa 002 | 8 | 16 | Susceptible | Susceptible | EA, CA |
| P. aeruginosa 003 | 16 | 32 | Susceptible | Intermediate | mE |
| P. aeruginosa 004 | 64 | 32 | Resistant | Intermediate | mE |
| P. aeruginosa 005 | ≥128 | 16 | Resistant | Susceptible | VME |
| P. aeruginosa 006 | 4 | 32 | Susceptible | Intermediate | mE |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and accuracy of susceptibility testing. Below are the methodologies for the key experiments.
Broth Microdilution (Reference Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., P. aeruginosa) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Dispense the standardized bacterial suspension into 96-well microtiter plates containing the serial dilutions of this compound. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion (Kirby-Bauer)
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate.
-
Incubation: Incubate the MHA plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter. Interpret the result based on established zone diameter breakpoints.
Agar Dilution
-
Antimicrobial Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of this compound. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 10^4 CFU per spot.
-
Inoculation: Using an inoculum-replicating apparatus, spot the standardized bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating a this compound susceptibility test and the relationship between different testing methods.
References
- 1. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Cefsulodin in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunological cross-reactivity of cefsulodin, a third-generation cephalosporin antibiotic. The information presented herein is intended to assist researchers and drug development professionals in understanding the specificity of immunological assays designed for the detection of this compound and in selecting appropriate alternative antibiotics for comparative studies.
Introduction to this compound and Immunological Cross-Reactivity
This compound is a narrow-spectrum cephalosporin primarily effective against Pseudomonas aeruginosa. In the development of immunoassays for therapeutic drug monitoring or residue detection, the specificity of the antibodies used is of paramount importance. Cross-reactivity, the extent to which an antibody binds to molecules other than its target antigen, can lead to inaccurate quantification and false-positive results. For cephalosporins, cross-reactivity is largely determined by the structural similarity of the R1 and R2 side chains attached to the core 7-aminocephalosporanic acid nucleus.
This guide focuses on the cross-reactivity of this compound in the context of immunological assays, providing available experimental data, detailed methodologies for relevant experiments, and visual representations of key processes.
Data Presentation: this compound Cross-Reactivity
Quantitative data from competitive immunoassays detailing the cross-reactivity of this compound with a wide range of beta-lactam antibiotics is not extensively available in the public literature. However, qualitative data from immunological studies provides valuable insights into its cross-reactivity profile. The following table summarizes these findings and includes a comparison of the R1 side chain structures, which are the primary determinants of immunological cross-reactivity.
| Compound | Qualitative Cross-Reactivity with Anti-Cefsulodin Antibodies | R1 Side Chain Structure | Reference |
| This compound | High (Target Analyte) | Phenylacetyl with a sulfonic acid group | Tsuchiya et al., 1979[1] |
| Sulbenicillin | Cross-reactive | Phenylacetyl with a sulfonic acid group | Tsuchiya et al., 1979[1] |
| Cephaloridine | Not Cross-reactive | Thienylacetyl | Tsuchiya et al., 1979[1] |
| Penicillin G | Not Cross-reactive | Phenylacetyl | Tsuchiya et al., 1979[1] |
| 7-Aminocephalosporanic Acid | Not Cross-reactive | None (Core Nucleus) | Tsuchiya et al., 1979[1] |
Note: The cross-reactivity is dependent on the specific antibody used in the assay.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to assessing the cross-reactivity of this compound.
Hapten Synthesis and Conjugation for Antibody Production
To produce antibodies against a small molecule like this compound, it must first be rendered immunogenic by conjugating it to a larger carrier protein, a process known as haptenization.
Materials:
-
This compound sodium salt
-
Carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)
-
Coupling agents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC, N-hydroxysuccinimide - NHS)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Dialysis tubing or centrifugal ultrafiltration devices
Procedure:
-
Activation of this compound: A carboxyl group on the this compound molecule (or a derivative) is activated using EDC and NHS in an appropriate buffer. This reaction forms an NHS-ester intermediate which is reactive towards primary amines on the carrier protein.
-
Conjugation to Carrier Protein: The activated this compound is added to a solution of the carrier protein (BSA or KLH) in PBS. The mixture is incubated for several hours at room temperature or overnight at 4°C with gentle stirring to allow for the formation of stable amide bonds.
-
Purification of the Conjugate: The resulting this compound-protein conjugate is purified from unreacted hapten and coupling agents by extensive dialysis against PBS or by using centrifugal ultrafiltration devices.
-
Characterization: The successful conjugation is confirmed and the hapten-to-protein molar ratio is determined using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for determining the cross-reactivity of an antibody with various compounds.
Materials:
-
Microtiter plates (96-well)
-
This compound-specific antibody (polyclonal or monoclonal)
-
This compound-protein conjugate (for coating)
-
This compound standard
-
Competing beta-lactam antibiotics
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Microtiter plate wells are coated with the this compound-protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer to remove unbound conjugate.
-
Blocking: The remaining protein-binding sites on the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition: A fixed concentration of the this compound-specific antibody is mixed with varying concentrations of the this compound standard or the competing beta-lactam antibiotics. These mixtures are then added to the coated wells and incubated for 1-2 hours at room temperature. During this step, the free antibiotic in the solution competes with the coated this compound conjugate for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound antibodies and antibiotics.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove unbound secondary antibody.
-
Signal Development: The substrate solution is added, and the plate is incubated in the dark until a color develops.
-
Stopping the Reaction: The reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is read at the appropriate wavelength using a plate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the this compound standard. The concentration of the competing antibiotic that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Antibiotic) x 100
Mandatory Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
Generalized B-Cell Activation by a Hapten-Carrier Conjugate
Caption: Generalized pathway of B-cell activation by a hapten-carrier conjugate.
Conclusion
The immunological cross-reactivity of this compound is primarily dictated by its R1 side chain structure. As demonstrated by early immunological studies, it shows cross-reactivity with other beta-lactams sharing a similar phenylacetyl group with a sulfonic acid moiety, such as sulbenicillin.[1] Conversely, it does not significantly cross-react with cephalosporins or penicillins that have different R1 side chains.[1]
For researchers developing immunoassays for this compound, it is crucial to screen the developed antibodies against a panel of structurally related and commonly co-administered antibiotics to fully characterize the assay's specificity. The provided experimental protocols offer a framework for conducting such validation studies. The continued development of highly specific monoclonal antibodies will be instrumental in creating reliable and accurate immunoassays for this compound.
References
comparing cefsulodin's performance with other selective agents for Yersinia
In the realm of clinical and food microbiology, the efficient isolation and identification of pathogenic Yersinia species, particularly Yersinia enterocolitica, are paramount for timely diagnosis and outbreak investigation. Cefsulodin, a key component of this compound-Irgasan-Novobiocin (CIN) agar, plays a pivotal role in the selective recovery of these microorganisms. This guide provides a comprehensive comparison of CIN agar's performance against other selective media, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their endeavors.
Superior Selectivity and Recovery with CIN Agar
This compound-Irgasan-Novobiocin (CIN) agar is a highly selective and differential medium specifically designed for the isolation of Yersinia enterocolitica.[1][2] Its formulation, developed by Schiemann in 1979, incorporates a combination of selective agents to suppress the growth of competing flora commonly found in clinical and food samples.[1][2][3] this compound, a cephalosporin antibiotic, is primarily effective against Pseudomonas aeruginosa and also inhibits many other Gram-negative and Gram-positive bacteria.[2][4] This is complemented by irgasan, which targets Gram-positive bacteria and fungi, and novobiocin, which further suppresses other enteric bacteria.[1][4] Crystal violet and bile salts (or sodium deoxycholate) are also included to inhibit Gram-positive organisms.[1][5]
The differential aspect of CIN agar relies on the fermentation of mannitol by Yersinia. Mannitol-fermenting species like Y. enterocolitica produce acid, which lowers the pH and results in the formation of characteristic colonies with a deep red center and a translucent border, often described as a "bull's-eye".[1][4][6] This distinct morphology facilitates the presumptive identification of Yersinia.
Numerous studies have demonstrated the superior performance of CIN agar compared to other conventional selective media. One comparative study evaluated the recovery of 35 strains of Y. enterocolitica on various media. The results, summarized in the table below, highlight the exceptional recovery rate of CIN agar, especially from fecal specimens.
| Selective Agar Medium | Recovery of Pure Cultures (%) [7] | Recovery from Fecal Suspensions (10² CFU/plate) (%) [7] | Selectivity (% Inhibition of Fecal Flora) [7] |
| CIN Agar | 85 | 100 | 95 |
| MacConkey (MAC) Agar | 75 | 0 | 7 |
| Salmonella-Shigella (SS) Agar | 48 | 11 | 50 |
| Cellobiose-Arginine-Lysine (CAL) Agar | 62 | 63 | 65 |
| Pectin Agar | 70 | 0 | 4 |
| Y Medium | 15 | 14 | ≥99.9 |
Another study comparing CIN agar with MacConkey agar for the isolation of Yersinia from poultry carcasses found CIN agar to be more efficient, yielding a higher number of positive samples for both Yersinia spp. and Y. enterocolitica.[8]
Modified CIN Agar: Enhancing Discrimination
Despite its high selectivity, standard CIN agar can sometimes fail to distinguish Yersinia from other mannitol-fermenting bacteria such as Serratia liquefaciens, Enterobacter agglomerans, Aeromonas spp., and Citrobacter spp.[9] To address this, a modified CIN agar has been developed. This modified formulation includes additional components to detect biochemical activities like H₂S production, allowing for better discrimination of Yersinia colonies from these interfering species.[10] The modified CIN agar has been shown to exhibit a higher recovery rate of Y. enterocolitica from both artificially prepared bacterial cultures and naturally contaminated samples when compared to the standard CIN formulation.[10][11]
Experimental Protocols
Preparation of this compound-Irgasan-Novobiocin (CIN) Agar
Principle: This protocol is based on the formulation by Schiemann. The basal medium is sterilized by autoclaving, while the heat-labile selective agents are added after the medium has cooled.
Materials:
-
Yersinia Selective Agar Base (containing peptones, yeast extract, mannitol, sodium pyruvate, magnesium sulfate, sodium chloride, sodium deoxycholate, sodium cholate, neutral red, crystal violet, and agar)
-
Yersinia Selective Supplement (containing this compound, irgasan, and novobiocin)
-
Sterile distilled water
-
Autoclave
-
Water bath
-
Sterile petri dishes
Procedure:
-
Suspend the Yersinia Selective Agar Base in sterile distilled water according to the manufacturer's instructions.
-
Heat to boiling to dissolve the medium completely.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the medium to approximately 45-50°C in a water bath.
-
Aseptically rehydrate the Yersinia Selective Supplement with the recommended amount of sterile diluent.
-
Add the rehydrated supplement to the cooled agar base and mix thoroughly but gently to avoid bubble formation.
-
Pour the supplemented medium into sterile petri dishes and allow it to solidify.
Isolation of Yersinia from Clinical or Food Samples
Principle: This workflow outlines the direct plating and optional cold enrichment steps for the isolation of Yersinia from complex samples.
Procedure:
-
Direct Plating:
-
Homogenize the sample (e.g., feces, food rinse) in a suitable sterile diluent such as phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the homogenate.
-
Inoculate CIN agar plates with a defined volume of the appropriate dilutions.
-
Spread the inoculum evenly over the agar surface using a sterile spreader.
-
-
Cold Enrichment (Optional, for low bacterial loads):
-
Inoculate the sample into an enrichment broth like PBS.
-
Incubate at 4°C for 1 to 3 weeks.
-
Periodically subculture from the enrichment broth onto CIN agar plates.
-
-
Incubation:
-
Colony Examination and Confirmation:
-
Examine the plates for typical "bull's-eye" colonies: a dark red center with a surrounding transparent border.[1][4]
-
Subculture presumptive Yersinia colonies onto a non-selective medium (e.g., Tryptic Soy Agar) for purification.
-
Perform further biochemical and serological tests for definitive identification.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in Yersinia isolation and the logic behind the selectivity of CIN agar, the following diagrams are provided.
Caption: Experimental workflow for the isolation of Yersinia species.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Synthesis of a selective agar medium for Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. VetBact [vetbact.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. Comparative study of selective media for recovery of Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a Modified this compound-Irgasan-Novobiocin Agar for Isolation of Yersinia spp | PLOS One [journals.plos.org]
- 10. Evaluation of a Modified this compound-Irgasan-Novobiocin Agar for Isolation of Yersinia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collection - Evaluation of a Modified this compound-Irgasan-Novobiocin Agar for Isolation of Yersinia spp - PLOS ONE - Figshare [plos.figshare.com]
Synergistic Interplay: A Comparative Analysis of Cefsulodin and Tobramycin Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
The combination of β-lactam antibiotics and aminoglycosides has long been a cornerstone in the therapeutic arsenal against severe Pseudomonas aeruginosa infections. This guide provides a detailed comparison of the synergistic activity of cefsulodin, a third-generation cephalosporin with specific anti-pseudomonal activity, and tobramycin, a potent aminoglycoside. By examining in vitro synergistic studies, underlying mechanisms, and relevant experimental protocols, this document aims to furnish researchers with critical data to inform further investigation and potential drug development strategies.
In Vitro Synergy: Quantitative Insights
The synergistic interaction between this compound and tobramycin against P. aeruginosa has been demonstrated in multiple studies. Synergy is typically quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy.
A comprehensive review of anti-pseudomonal agents reported that this compound acts synergistically with all aminoglycosides, including tobramycin, against a significant portion of P. aeruginosa isolates.[1] Furthermore, another study investigating combinations of β-lactams and fosfomycin found that the addition of a small amount of tobramycin (0.25 µg/ml) enhanced the synergistic activities of the this compound-fosfomycin combination against P. aeruginosa.[2]
| Antibiotic Combination | Method | Key Finding | Reference |
| This compound + Aminoglycosides (including Tobramycin) | Not Specified (Review) | Synergy observed against 20%-80% of P. aeruginosa isolates. | [1] |
| This compound + Fosfomycin + Tobramycin | Agar Plate Dilution Checkerboard | The addition of tobramycin enhanced the synergistic activity of the this compound-fosfomycin combination. | [2] |
Mechanism of Synergistic Action
The enhanced efficacy of the this compound-tobramycin combination is attributed to a multi-step mechanism targeting different components of the bacterial cell. This compound, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer is believed to increase the permeability of the bacterial outer membrane.
Tobramycin, an aminoglycoside, functions by inhibiting protein synthesis through irreversible binding to the 30S ribosomal subunit. It is proposed that the initial damage to the cell wall by this compound facilitates the uptake of tobramycin into the periplasm and subsequently into the cytoplasm, leading to a more potent bactericidal effect than either agent alone.
Experimental Protocols
To facilitate the replication and further exploration of these synergistic interactions, detailed methodologies for key in vitro assays are provided below.
Checkerboard Assay Workflow
The checkerboard assay is a standard method to quantify the in vitro synergy of two antimicrobial agents.
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.
Methodology:
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa (e.g., 10^5 to 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Drug Concentrations: The antibiotics are added to the bacterial cultures at concentrations corresponding to their MICs (e.g., 0.5x, 1x, 2x MIC), both individually and in combination. A growth control without any antibiotic is also included.
-
Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar plates.
-
Colony Counting: After incubation, the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration and the combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
In Vivo Studies and Clinical Implications
While in vitro data strongly supports the synergistic activity of this compound and tobramycin, there is a notable lack of dedicated in vivo animal models specifically evaluating this combination against P. aeruginosa infections. One study in a neutropenic mouse model of P. aeruginosa pyelonephritis demonstrated that the combination of this compound with a human anti-lipopolysaccharide monoclonal antibody resulted in a significantly higher survival rate compared to either agent alone. This suggests that combination therapies involving this compound can be highly effective in a compromised host.
The clinical evidence for the use of this compound in combination with aminoglycosides is often part of broader studies on anti-pseudomonal therapies. These studies generally support the use of combination therapy for serious P. aeruginosa infections to enhance efficacy and potentially mitigate the emergence of resistance.
Conclusion
The synergistic relationship between this compound and tobramycin against Pseudomonas aeruginosa is well-supported by in vitro evidence, primarily through the mechanism of enhanced aminoglycoside uptake following cell wall disruption by the β-lactam. The provided experimental protocols offer a framework for further research to explore the full potential of this combination. Future studies should focus on in vivo models to validate the in vitro synergy and to establish optimal dosing regimens for potential clinical applications. The development of robust combination therapies remains a critical strategy in combating infections caused by this opportunistic and often multidrug-resistant pathogen.
References
Cefsulodin: A Comparative Guide on its Dichotomous Role in Laboratory and Clinical Settings
For Researchers, Scientists, and Drug Development Professionals
Cefsulodin, a third-generation cephalosporin, holds a unique position in the landscape of antimicrobial agents. While it serves as a valuable tool in laboratory research due to its targeted activity, its clinical utility is fraught with limitations. This guide provides an objective comparison of this compound's performance in these two distinct environments, supported by experimental data, to inform future research and drug development endeavors.
Executive Summary
In the laboratory, this compound is a potent and specific inhibitor of Pseudomonas aeruginosa. However, its transition to clinical applications has been hampered by a narrow spectrum of activity, the rapid development of resistance, and a notable discordance between in vitro susceptibility and patient outcomes. This guide will delve into the specifics of these limitations, offering a comprehensive overview for the scientific community.
In Vitro Performance: A Targeted Approach
This compound's primary laboratory application lies in its selective activity against Pseudomonas aeruginosa. This specificity makes it a useful agent in research for isolating or studying this particular pathogen. Its in vitro potency is demonstrated by its low minimum inhibitory concentrations (MICs).
Table 1: Comparative In Vitro Activity of this compound and Other Antipseudomonal Antibiotics against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 2 | 8[1][2] |
| Ceftazidime | 2 | 8[3][4][5] |
| Piperacillin-Tazobactam | 4 | >64[4] |
| Meropenem | 0.5 | 8[4] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols: Determining In Vitro Susceptibility
The data presented above is typically generated using standardized methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
CLSI Broth Microdilution Method (Adapted from CLSI M07-A11)
-
Preparation of Inoculum: A standardized inoculum of the test organism (Pseudomonas aeruginosa) is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of this compound and other comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Clinical Performance: A Tale of Diminishing Returns
Despite its promising in vitro activity, this compound's clinical efficacy is often compromised. Several factors contribute to this discrepancy between the laboratory bench and the patient's bedside.
Narrow Spectrum of Activity
This compound's activity is largely restricted to Pseudomonas aeruginosa[6][7]. This narrow spectrum makes it unsuitable for empirical therapy, where the causative pathogen is often unknown. In polymicrobial infections, its use would necessitate combination with other antibiotics, complicating treatment regimens.
Emergence of Resistance
Pseudomonas aeruginosa has a remarkable ability to develop resistance to antimicrobial agents, and this compound is no exception. In some cases, resistance has been observed to emerge during the course of therapy[8]. The primary mechanisms of resistance include:
-
Modification of Penicillin-Binding Proteins (PBPs): this compound's mechanism of action involves binding to PBPs, essential enzymes in bacterial cell wall synthesis. Alterations in these proteins can reduce the drug's binding affinity, leading to resistance.
-
Production of β-Lactamases: The production of β-lactamase enzymes that can hydrolyze and inactivate this compound is a significant resistance mechanism.
-
Efflux Pumps: These membrane proteins can actively transport this compound out of the bacterial cell, preventing it from reaching its target.
Caption: this compound's mechanism of action and resistance pathways.
Discordance Between In Vitro Susceptibility and Clinical Outcome
A significant challenge in the clinical use of this compound is the observation that in vitro susceptibility does not always translate to clinical success. A study on the treatment of Pseudomonas aeruginosa urinary tract infections found that the clearance of the bacteria was not related to whether the infecting strain was susceptible to 4 µg/mL of this compound in vitro[9]. This suggests that standard laboratory tests may not fully predict the in vivo effectiveness of the drug.
Caption: Discordance between laboratory susceptibility and clinical outcome.
Conclusion: A Niche Tool with Important Lessons
This compound remains a valuable reagent in the research laboratory for its targeted activity against Pseudomonas aeruginosa. However, its limitations in the clinical setting underscore the complexities of antibiotic therapy. The challenges posed by its narrow spectrum, the emergence of resistance, and the disconnect between in vitro and in vivo performance provide crucial insights for the development of new antimicrobial agents. For researchers and drug development professionals, the story of this compound serves as a reminder of the importance of considering the dynamic interplay between the pathogen, the host, and the antibiotic in the quest for effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. [this compound, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence of Failure of Oral Third-Generation Cephalosporin Treatment for Shigella sonnei Infection - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Cefsulodin's Efficacy Against Multi-Drug Resistant Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cefsulodin's efficacy against multi-drug resistant (MDR) Pseudomonas aeruginosa, contextualized against contemporary antipseudomonal agents. Given that this compound is an older antibiotic, much of the direct comparative data predates the widespread emergence of today's complex MDR phenotypes. This document integrates historical data for this compound with recent data for current first-line therapies to offer a comprehensive perspective for researchers.
Executive Summary
This compound is a narrow-spectrum cephalosporin with targeted activity against Pseudomonas aeruginosa. Its primary mechanism of action is the inhibition of penicillin-binding protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis. Historically, it demonstrated potent activity against P. aeruginosa; however, its utility in the modern era of multi-drug resistance is limited due to well-defined resistance mechanisms, including target site modification and enzymatic degradation. This guide presents available in vitro susceptibility data, details the molecular pathways of its action and resistance, and outlines the experimental protocols used to derive this information.
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and current standard-of-care antibiotics against P. aeruginosa. It is critical to note the different timeframes of data collection, which reflect different eras of antimicrobial resistance patterns.
Table 1: this compound MIC Distribution against P. aeruginosa
| Antibiotic | Year of Data | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 1984 | - | 2-4 | - |
| This compound | 1990 | Parent Strain | 0.78 | - |
| This compound | 1990 | Resistant Mutant | 12.5 | - |
Note: The data for this compound is historical. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Contemporary Antipseudomonal Antibiotics MIC Distributions against MDR P. aeruginosa
| Antibiotic | Year of Data | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ceftolozane-Tazobactam | 2022 | 223 | 8 | >256 |
| Ceftazidime-Avibactam | 2022 | 223 | 16 | >256 |
| Meropenem | 2016 | - | 64-128 | - |
| Piperacillin-Tazobactam | 2023 | - | - | - |
Note: This data reflects recent surveillance of MDR isolates and showcases the higher MICs required to inhibit these contemporary strains.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes relevant to evaluating this compound's efficacy.
Mechanism of Action and PBP3-Mediated Resistance
Caption: this compound's mechanism of action and resistance via PBP3 mutation.
AmpC β-Lactamase-Mediated Resistance
Caption: Signaling pathway of AmpC β-lactamase induction leading to this compound resistance.
Experimental Workflow for Efficacy Evaluation
Caption: A typical experimental workflow for evaluating antibiotic efficacy.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the in vitro potency of an antimicrobial agent.
Principle: Serial two-fold dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism, P. aeruginosa. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Detailed Methodology:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a high concentration.
-
Preparation of Microtiter Plates: Using sterile cation-adjusted Mueller-Hinton broth (CAMHB), serial two-fold dilutions of the this compound stock solution are prepared across the wells of a 96-well plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculum Preparation: A suspension of the MDR P. aeruginosa isolate is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The plates are visually inspected or read using a plate reader. The MIC is recorded as the lowest concentration of this compound that shows no visible growth.
Murine Pneumonia Model for In Vivo Efficacy Evaluation
This in vivo model is used to assess the therapeutic efficacy of an antibiotic in a living organism, providing data that is more clinically relevant than in vitro testing alone.
Principle: Mice are rendered transiently neutropenic to facilitate infection and then infected via intratracheal instillation of a standardized inoculum of MDR P. aeruginosa. At a predetermined time post-infection, treatment with the test antibiotic (this compound) and comparators is initiated. Efficacy is typically assessed by determining the reduction in bacterial load in the lungs and/or by monitoring survival rates.
Detailed Methodology:
-
Animal Model: Immunocompromised (e.g., neutropenic) mice are often used to establish a robust infection. Neutropenia can be induced by intraperitoneal injection of cyclophosphamide.
-
Bacterial Inoculum: A mid-logarithmic phase culture of MDR P. aeruginosa is washed and resuspended in sterile saline to a predetermined concentration (e.g., 1-5 x 10⁶ CFU per mouse).
-
Infection: Mice are anesthetized, and the bacterial suspension is delivered directly into the lungs via non-invasive intratracheal instillation.
-
Treatment: At a specified time post-infection (e.g., 2 hours), therapeutic regimens are initiated. This compound and comparator antibiotics are administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various dosages and frequencies. A control group receives a placebo (e.g., sterile saline).
-
Efficacy Assessment:
-
Bacterial Load: At a defined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the lungs are aseptically harvested, homogenized, and serially diluted for CFU plating to determine the bacterial burden.
-
Survival Studies: In separate cohorts, animal survival is monitored over a period of several days.
-
-
Data Analysis: The efficacy of this compound is compared to the placebo and comparator antibiotic groups by analyzing the reduction in lung bacterial counts or the increase in survival rates.
Conclusion
The available data indicate that this compound has a targeted and potent mechanism of action against susceptible P. aeruginosa. However, the emergence of resistance through PBP3 modification and AmpC β-lactamase hyperproduction has significantly limited its clinical utility, especially in the context of MDR strains.[1][2] Contemporary antipseudomonal agents, such as ceftolozane-tazobactam and ceftazidime-avibactam, generally exhibit superior in vitro activity against modern MDR isolates, although resistance to these newer agents is also a growing concern. For research and development purposes, this compound can serve as a valuable tool for studying specific resistance mechanisms in P. aeruginosa, but its role as a therapeutic option for MDR infections is likely to be very limited. Future research could explore its potential in combination therapies or against specific, well-defined susceptible isolates.
References
literature review comparing cefsulodin to third-generation cephalosporins
This guide provides a detailed comparison of the semi-synthetic cephalosporin, cefsulodin, and the broader class of third-generation cephalosporins. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective antibacterial activities, mechanisms of action, and resistance profiles, supported by experimental data and protocols.
Introduction and Classification
Cephalosporins are a major class of β-lactam antibiotics that have been categorized into "generations" based on their spectrum of antimicrobial activity.[1] Generally, progression from the first to the third generation is marked by an increased activity against Gram-negative bacteria and enhanced stability against β-lactamases.[1][2]
This compound is a cephalosporin with a notably narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa and Staphylococcus aureus.[3][4] Although sometimes classified as a third-generation cephalosporin due to its development timeline and specific anti-pseudomonal focus, its limited spectrum sets it apart from the broad-spectrum agents typical of this class.[4][5]
Third-Generation Cephalosporins (e.g., ceftazidime, cefotaxime, ceftriaxone) are characterized by their broad-spectrum activity against a wide range of Gram-negative bacteria, including many that are resistant to earlier generations.[6][7][8] They are particularly effective against the Enterobacteriaceae family.[6][9][10] Some, like ceftazidime, also possess potent anti-pseudomonal activity.[11][12][13]
Mechanism of Action
Both this compound and third-generation cephalosporins share the fundamental mechanism of action common to all β-lactam antibiotics. They disrupt the synthesis of the bacterial cell wall, leading to cell lysis and death.[4][7]
The process involves:
-
Penetration: The antibiotic penetrates the bacterial outer membrane to reach the periplasmic space.[6]
-
Target Binding: The β-lactam ring binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[7][14][15] this compound specifically targets PBP-1A and PBP-1B in P. aeruginosa.[14]
-
Inhibition of Cross-linking: This binding prevents the transpeptidation (cross-linking) of peptidoglycan chains, which are crucial for the structural integrity of the cell wall.[4][15]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell death.[4]
Comparative Performance Data
Spectrum of Antibacterial Activity
The most significant difference between this compound and third-generation cephalosporins lies in their spectrum of activity. This compound is a narrow-spectrum agent, whereas third-generation cephalosporins are broad-spectrum.[6][11]
| Feature | This compound | Third-Generation Cephalosporins (General) |
| Primary Spectrum | Narrow-spectrum.[11] | Broad-spectrum.[1][6] |
| Gram-Positive Activity | Primarily active against Staphylococcus aureus (including penicillinase-producing strains).[3] Inactive against enterococci.[16] | Less active against staphylococci than first-generation cephalosporins.[8] Active against nonenterococcal streptococci.[9][10] |
| Gram-Negative Activity | Potent activity almost exclusively against Pseudomonas aeruginosa.[4][17] Little to no activity against Enterobacteriaceae.[18] | Excellent activity against Enterobacteriaceae (E. coli, Klebsiella spp., Proteus spp. etc.).[6][9][10] |
| Anti-Pseudomonal Activity | High; this is its primary clinical application.[15][19][20] | Varies by agent. Ceftazidime has excellent activity, comparable to or greater than this compound.[11][21][22] Cefotaxime and Ceftriaxone have moderate to poor activity.[9][10] |
| Anaerobic Activity | Very limited activity.[4] | Generally good, but many strains of Bacteroides fragilis are resistant.[9] |
In Vitro Potency (Minimum Inhibitory Concentration)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively. The data below is compiled from multiple in vitro studies.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| Pseudomonas aeruginosa | This compound | 2.0[19] | 8.0[19] | 15[21] |
| Ceftazidime | - | - | 2.1[21] | |
| Cefotaxime | 19[9] | - | - | |
| Ceftriaxone | 8.0 - 16.0[10] | 12 - 28[23] | - | |
| Staphylococcus aureus | This compound | - | - | - |
| Ceftazidime | 8.0 (mode)[22] | - | - | |
| Cefotaxime | 1.1 - 1.9[9] | - | - | |
| Ceftriaxone | 2.0[10] | ≤ 5.0[23] | - | |
| Enterobacteriaceae (e.g., E. coli) | This compound | Inactive | Inactive | - |
| Ceftazidime | ≤ 0.12 (mode)[22] | < 8.0[22] | - | |
| Cefotaxime | < 0.5[9] | < 8.0[9] | - | |
| Ceftriaxone | ≤ 0.004 - 0.5[10] | ≤ 8.0[23] | - |
Note: MIC values can vary based on testing methodology, geographic location, and the specific strains tested.
Mechanisms of Resistance
Bacterial resistance to cephalosporins is a significant clinical challenge. The primary mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[4]
-
This compound: While resistant to some β-lactamases, it can be hydrolyzed by TEM-type β-lactamases and enzymes produced by highly carbenicillin-resistant P. aeruginosa strains.[17] Its efficacy can be significantly reduced in the presence of certain carbenicillinase-producing strains.[21]
-
Third-Generation Cephalosporins: These agents were designed for greater stability against common plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1).[2] However, the emergence of Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze third-generation cephalosporins, has become a major resistance concern.[6][12] Ceftazidime is generally stable against many β-lactamases that affect this compound.[21]
Experimental Protocols
Accurate determination of antibiotic susceptibility is critical for both clinical treatment and research. The standard methods are broth microdilution for MIC determination and agar disk diffusion.
Protocol: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid growth medium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[24][25]
1. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the antibiotic (e.g., this compound) in a suitable solvent.[25] b. In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).[24] c. Each well should contain 50 µL of the diluted antibiotic solution.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24] c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[26]
3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control well (inoculum + broth, no antibiotic) and a negative sterility control well (broth only).[24] c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]
4. Reading Results: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth (turbidity) of the organism.[24]
Protocol: Agar Disk Diffusion (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
1. Preparation of Inoculum and Plate: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described above. b. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth. c. Allow the plate to dry for 5-15 minutes.[26]
2. Application of Antibiotic Disks: a. Aseptically place antibiotic disks (e.g., 30 µg this compound or 30 µg ceftazidime) onto the surface of the agar.[3][27] b. Gently press each disk to ensure complete contact with the agar. Disks should be spaced far enough apart to prevent overlapping zones of inhibition (at least 24 mm).[26]
3. Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]
4. Measurement and Interpretation: a. Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the disk diameter. b. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to established breakpoints from regulatory bodies like CLSI. For a 30-µg this compound disk, tentative breakpoints are: Susceptible ≥18 mm and Resistant ≤14 mm.[3][28]
Summary and Conclusion
This compound and third-generation cephalosporins are both valuable tools in combating bacterial infections, but their applications are dictated by their profoundly different antibacterial spectra.
-
This compound is a specialized, narrow-spectrum agent with potent activity against P. aeruginosa and S. aureus.[3][11] Its primary utility is in the targeted therapy of infections known or suspected to be caused by these specific pathogens, which minimizes the impact on the patient's normal microbiota.[4][11]
-
Third-Generation Cephalosporins like ceftazidime, cefotaxime, and ceftriaxone are broad-spectrum workhorses, particularly valuable for their excellent coverage of Gram-negative bacteria, including Enterobacteriaceae.[6][29] Ceftazidime stands out for its additional potent anti-pseudomonal activity, making it a broader alternative to this compound.[11][21]
For researchers, the choice between these agents depends on the experimental goal. This compound is an excellent selective agent for isolating or studying P. aeruginosa, while third-generation cephalosporins are more appropriate for studies involving a wide range of Gram-negative pathogens. This guide provides the foundational data and methodologies to inform such decisions.
References
- 1. Third generation cephalosporins | PDF [slideshare.net]
- 2. The Cephalosporin Antibiotic Agents— III. Third-Generation Cephalosporins | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 3. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. goldbio.com [goldbio.com]
- 6. Third-Generation Cephalosporins: A Comprehensive Guide to Usage, Mechanism of Action, and Considerations - DoveMed [prod.cluster.dovemed.com]
- 7. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. medicaid.nv.gov [medicaid.nv.gov]
- 9. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and ceftazidime, two antipseudomonal cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 15. What is this compound Sodium used for? [synapse.patsnap.com]
- 16. Antimicrobial susceptibility tests with cefotaxime and correlation with clinical bacteriologic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. [this compound, a new antibiotic of the group of cephalosporins: its action on Pseudomonas aeruginosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound treatment for serious Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. db.cngb.org [db.cngb.org]
- 24. benchchem.com [benchchem.com]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. commerce.bio-rad.com [commerce.bio-rad.com]
- 28. This compound: antibacterial activity and tentative interpretive zone standards for the disk susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]
- 29. globalrph.com [globalrph.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Cefsulodin
Essential guidelines for the safe and effective management of cefsulodin waste, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a third-generation cephalosporin antibiotic, requires specific disposal procedures due to its bioactive nature. Adherence to these protocols is crucial to prevent the release of active pharmaceutical ingredients into the environment, which could contribute to antibiotic resistance and have unforeseen ecological impacts.
This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, grounded in established safety protocols and chemical degradation methods. The following procedures are designed to be implemented within a standard laboratory setting, ensuring both operational efficiency and regulatory compliance.
Core Principles of this compound Waste Management
All materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous waste.[1] Disposal must always be in accordance with local, regional, national, and international regulations.[1][2] Under no circumstances should this compound waste be discharged into drains or municipal sewer systems.[1][3]
Recommended Disposal Protocol: Alkaline Hydrolysis
The primary method for the chemical inactivation of this compound in a laboratory setting is through alkaline hydrolysis. This process effectively breaks down the β-lactam ring, which is the core structural component responsible for the antibiotic's activity.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
This protocol is designed for the inactivation of this compound in aqueous solutions.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
-
Appropriate waste container, clearly labeled for hazardous waste
Procedure:
-
Preparation: Perform all steps in a certified fume hood. Ensure all necessary PPE is worn.
-
Alkalinization: To the this compound waste solution, slowly add a sufficient amount of a concentrated sodium hydroxide solution to achieve a final concentration of 1 M NaOH.
-
Inactivation: Stir the resulting mixture at ambient temperature overnight. This extended reaction time ensures the complete hydrolysis of the β-lactam ring.
-
Neutralization: After the overnight incubation, neutralize the solution by carefully adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated pH meter.
-
Disposal: The neutralized, inactivated solution can now be disposed of as chemical waste, following your institution's specific guidelines for hazardous waste disposal.
| Parameter | Value | Notes |
| Inactivating Agent | Sodium Hydroxide (NaOH) | A strong base that hydrolyzes the β-lactam ring. |
| Final Concentration | 1 M | Effective for the degradation of β-lactam antibiotics. |
| Temperature | Ambient | No heating is required for this process. |
| Reaction Time | Overnight | Ensures complete chemical inactivation. |
Table 1: Quantitative Parameters for Alkaline Hydrolysis of this compound
Spill Management
In the event of a this compound spill, immediate action is necessary to contain and clean the affected area.
Procedure for Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.
-
Don PPE: Wear appropriate PPE, including a respirator if the spill generates dust.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place all contaminated materials into a clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.
-
Disposal: Dispose of all contaminated cleaning materials as hazardous waste.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as personal protective equipment, weighing papers, and pipette tips, must be disposed of as hazardous waste. These items should be collected in a designated, clearly labeled hazardous waste container for incineration or other approved disposal methods.
This compound Disposal Workflow
A flowchart outlining the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cefsulodin
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Cefsulodin. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
This compound is a cephalosporin antibiotic that requires careful handling due to its potential health hazards. This guide will provide researchers, scientists, and drug development professionals with the necessary information for the safe and effective use of this compound.
Personal Protective Equipment (PPE) for Handling this compound
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[1] | Prevents skin contact and mitigates the risk of allergic skin reactions.[2][3][4] The outer glove should be removed before exiting the containment area.[1] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[1][5] | Protects skin and personal clothing from contamination with this compound powder or solutions.[1][5] |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Prevents accidental splashes of this compound solutions or contact with airborne particles from entering the eyes.[2][3] |
| Respiratory Protection | A fitted N95 or higher-rated respirator.[1] | Protects against the inhalation of this compound dust, which can cause respiratory irritation and allergic reactions.[2][3][4] |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of handling, from receiving the compound to the final disposal of waste.
Experimental Protocol: Weighing and Preparing this compound Solutions
This protocol provides a step-by-step guide for the safe weighing and dissolution of this compound sodium salt. All procedures involving the handling of solid this compound must be performed in a certified chemical fume hood.[2]
Materials:
-
This compound sodium salt
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flasks and glassware
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the table above.
-
Decontaminate the work surface within the fume hood.
-
Label all glassware with the compound name, concentration, solvent, and date.
-
-
Weighing:
-
Dissolution:
-
Carefully transfer the weighed this compound into the prepared volumetric flask.
-
Add a small amount of the chosen solvent to the weighing paper to rinse any remaining powder and transfer it to the flask.
-
Add approximately half of the final desired volume of the solvent to the flask.
-
Gently swirl the flask or use a vortex mixer or magnetic stirrer until the this compound is completely dissolved. This compound sodium salt is soluble in water and DMSO.[6][7]
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous chemical waste.[3] Improper disposal can lead to environmental contamination and the development of antibiotic resistance.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), weighing papers, and other contaminated solid materials must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a designated, sealed, and non-reactive hazardous waste container. Do not empty into drains.[3]
-
Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
Disposal Procedure:
All this compound waste must be disposed of through a licensed hazardous waste disposal company.[2] Follow your institution's specific procedures for arranging waste pickup.
Emergency Procedures: Spill and Decontamination Plan
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Containment: If safe to do so, prevent the spread of the spill by covering it with an absorbent material like paper towels or a spill kit absorbent.[8][9]
-
Decontamination:
-
Don appropriate PPE, including double nitrile gloves, a gown, eye protection, and a respirator.
-
Carefully clean the spill area, working from the outside in to avoid spreading the contamination.
-
For solid spills, gently sweep up the material and place it in a designated hazardous waste container.[3][4]
-
For liquid spills, use absorbent pads to soak up the liquid and place them in the hazardous waste container.
-
Wash the spill area with a laboratory detergent and water, followed by a rinse with 70% ethanol or a suitable laboratory disinfectant.[10][11]
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
References
- 1. benchchem.com [benchchem.com]
- 2. midsci.com [midsci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. agscientific.com [agscientific.com]
- 8. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. epa.gov [epa.gov]
- 11. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
